2,6-Dinitrobenzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-00-4 | |
| Record name | Dinitrobenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dinitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Dinitrobenzonitrile (CAS Number: 35213-00-4), a nitroaromatic compound of interest in various chemical syntheses. This document outlines its chemical and physical properties, synthesis methodologies, and essential safety and handling protocols.
Chemical Identity and Properties
This compound is an organic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group.[1] This substitution pattern, with strong electron-withdrawing groups, significantly influences its chemical reactivity and physical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35213-00-4 | [1][2][3][4][5] |
| Molecular Formula | C₇H₃N₃O₄ | [1][2][3][4][5] |
| Molecular Weight | 193.12 g/mol | [1][2][3][4] |
| IUPAC Name | This compound | [1][5] |
| Appearance | Light yellow to cream or brown crystalline solid/powder | [1][5] |
| Melting Point | 145-151 °C | [1][2][5] |
| Boiling Point | 391.4°C at 760 mmHg | [1] |
| Density | 1.55 g/cm³ | [1] |
| InChI Key | ZYDGHQSJZAFMLU-UHFFFAOYSA-N | [1][2][5] |
| SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C#N)--INVALID-LINK--[O-] | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic pathways. The choice of method often depends on the available starting materials and desired purity.
Key Synthetic Routes:
-
Nitration of Benzonitrile Derivatives: Direct nitration of benzonitrile is challenging as it typically yields a mixture of isomers, with the meta-substituted product being predominant.[6] Therefore, the synthesis often starts with precursors that direct the nitration to the 2 and 6 positions.
-
Dehydration of 2,6-Dinitrobenzaldehyde Oxime: This method involves an acid-catalyzed elimination reaction to convert the oxime to the corresponding nitrile.[6] The mechanism likely involves the protonation of the oxime's hydroxyl group, followed by the loss of water to form the nitrile.[6]
General Experimental Protocol: Synthesis via Dehydration of an Oxime
The following is a generalized protocol for the synthesis of a nitrile from an oxime, which can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the starting material (2,6-dinitrobenzaldehyde oxime) is dissolved in an appropriate solvent (e.g., acetic anhydride).
-
Reagent Addition: A dehydrating agent, such as a strong acid catalyst, is added to the solution. The mixture is then heated to reflux for a specified period to drive the reaction to completion.
-
Work-up and Isolation: After cooling, the reaction mixture is poured into cold water to precipitate the crude product. The solid is collected by vacuum filtration and washed with water to remove any remaining acid.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product with high purity.[7]
-
Characterization: The identity and purity of the synthesized compound are confirmed using techniques such as melting point determination, High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods.[1][5]
Caption: A generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on various spectroscopic techniques. While specific spectral data is not detailed here, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize the compound and confirm its purity.[1]
Safety and Handling
Proper safety precautions are crucial when handling this compound due to its potential hazards.
Table 2: Hazard and Safety Information for this compound
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. | [8] |
| Handling | Use only under a chemical fume hood. Avoid creating dust. Do not breathe dust, vapor, mist, or gas. Wash hands thoroughly after handling. | [8] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [8] |
| In case of Exposure | Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention. Skin: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. If not breathing, give artificial respiration. Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. | [8] |
| Incompatible Materials | Strong oxidizing agents, strong acids. |
This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
References
- 1. Buy this compound | 35213-00-4 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. This compound|CAS 35213-00-4|≥98% Purity [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Properties of 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,6-Dinitrobenzonitrile, a significant compound in organic synthesis and research. The information is presented to be a valuable resource for professionals in research, science, and drug development.
Chemical and Physical Properties
This compound is a dinitro-substituted aromatic nitrile. Its chemical structure, characterized by the presence of two nitro groups ortho to a nitrile group on a benzene ring, renders it a highly electron-deficient and reactive molecule. A summary of its key physical and chemical properties is provided in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 35213-00-4 | [1][2] |
| Molecular Formula | C₇H₃N₃O₄ | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| Appearance | Cream to yellow to brown crystals or powder | [3] |
| Melting Point | 145-147 °C | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
| Solubility | Information not available |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details | Source(s) |
| Infrared (IR) Spectrum | Data available on the NIST WebBook. Characteristic peaks would include those for C≡N (nitrile) stretching, C-NO₂ (nitro group) stretching, and aromatic C-H and C=C stretching. | [4] |
| Mass Spectrum (Electron Ionization) | Data available on the NIST WebBook. Fragmentation patterns would be influenced by the nitro and nitrile functional groups. | [4] |
| ¹H NMR Spectrum | No experimental data found. Predicted shifts would show signals in the aromatic region, influenced by the strong electron-withdrawing effects of the nitro and nitrile groups. | |
| ¹³C NMR Spectrum | No experimental data found. Predicted shifts would show distinct signals for the aromatic carbons, with the carbon attached to the nitrile group and those bearing the nitro groups being significantly deshielded. |
Synthesis and Reactivity
The synthesis of this compound can be challenging due to the directing effects of the nitrile group in electrophilic aromatic substitution. Direct nitration of benzonitrile primarily yields the meta-substituted product. A more effective and commonly cited method involves the dehydration of 2,6-dinitrobenzaldehyde oxime.
Experimental Protocols
Synthesis of this compound from 2,6-Dinitrobenzaldehyde
Step 1: Synthesis of 2,6-Dinitrobenzaldehyde Oxime (General Procedure)
-
Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine salt.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, 2,6-dinitrobenzaldehyde oxime, is typically isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Dehydration of 2,6-Dinitrobenzaldehyde Oxime to this compound (General Procedure)
-
Suspend or dissolve the 2,6-dinitrobenzaldehyde oxime in a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, phosphorus pentoxide, or Burgess reagent.
-
The reaction is often heated to drive the dehydration process. The reaction temperature and time will depend on the chosen dehydrating agent.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the this compound is isolated. The workup procedure will vary depending on the dehydrating agent used. For example, if acetic anhydride is used, the excess reagent can be quenched by the careful addition of water, and the product can be extracted with an organic solvent.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Reactivity
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the nitro groups. The nitrile group itself can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to an amine.
Biological Activity and Signaling Pathways
Specific signaling pathways directly modulated by this compound are not well-documented in the available literature. However, the broader class of nitroaromatic compounds is known to exert biological effects, often through mechanisms involving oxidative stress and DNA damage.[5][6] The bioreduction of the nitro group can lead to the formation of reactive oxygen species (ROS), which can damage cellular components and activate stress-response signaling pathways.[7][8]
General Cellular Response to Nitroaromatic Compound-Induced Stress
The diagram below illustrates a generalized signaling pathway that can be activated in response to the cellular stress induced by nitroaromatic compounds. This is a representative model and not specific to this compound.
Caption: Generalized signaling pathways activated by nitroaromatic compound-induced cellular stress.
This pathway illustrates that nitroaromatic compounds can lead to the generation of ROS and cause DNA damage.[6] These insults trigger cellular stress responses, including the activation of MAPK and Nrf2 pathways to counteract oxidative stress, and the DNA Damage Response (DDR) pathway to arrest the cell cycle for repair or initiate apoptosis if the damage is too severe.[9][10][11]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.
Table 3: Hazard Information for this compound
| Hazard | Description |
| GHS Pictograms | Skull and crossbones, Exclamation mark, Environment |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long lasting effects) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a chemical with significant potential in synthetic chemistry due to its reactive nature. This guide provides a foundational understanding of its chemical and physical properties, synthetic considerations, and potential biological implications based on the broader class of nitroaromatic compounds. Researchers should exercise caution and adhere to strict safety protocols when working with this compound. Further research is warranted to fully elucidate its spectral characteristics, reactivity, and specific biological activities.
References
- 1. scbt.com [scbt.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2,6-dinitrobenzonitrile, a bioactive small molecule of interest in various chemical and pharmaceutical research fields. This document collates available data on its chemical identity, physicochemical properties, spectroscopic characteristics, and synthesis. It is intended to serve as a foundational resource for professionals engaged in research and development that may involve this compound.
Chemical Identity and Physicochemical Properties
This compound is an organic compound characterized by a benzene ring substituted with two nitro groups at positions 2 and 6, and a nitrile group at position 1.[1][2] The strong electron-withdrawing nature of these substituents significantly influences the electronic properties and reactivity of the aromatic ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 35213-00-4 | [3][4] |
| Molecular Formula | C₇H₃N₃O₄ | [1][3] |
| Molecular Weight | 193.12 g/mol | [1][3] |
| Canonical SMILES | C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C#N)--INVALID-LINK--[O-] | [2] |
| InChI Key | ZYDGHQSJZAFMLU-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Physical Form | Cream to yellow to brown crystals or crystalline powder | [2] |
| Melting Point | 145.0 - 151.0 °C | [2] |
| Assay (HPLC) | ≥98.0% | [2] |
Molecular Geometry
As of the date of this document, an experimental crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. Therefore, precise, experimentally determined bond lengths and angles are not available.
Theoretical Geometry Optimization
In the absence of experimental data, the standard approach for elucidating the three-dimensional structure of a molecule like this compound is through computational chemistry.[5] Quantum mechanical methods, particularly Density Functional Theory (DFT), are routinely used to perform geometry optimization.[6]
Experimental Protocol: Computational Geometry Optimization (General Protocol)
-
Software: Utilize a computational chemistry software package such as Gaussian, ORCA, or Spartan.
-
Method Selection: Choose a suitable level of theory. A common and effective choice for molecules of this type is the B3LYP functional.[6]
-
Basis Set Selection: Employ a robust basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), to accurately describe the electronic distribution.
-
Input Structure: Generate an initial 3D structure of this compound. This can be done using the software's molecular builder.
-
Calculation Type: Specify a "Geometry Optimization" calculation. This procedure systematically alters the molecular geometry to find the lowest energy conformation (a stationary point on the potential energy surface).[5]
-
Frequency Analysis: Following a successful optimization, perform a "Frequency" calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Data Extraction: From the output file, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
This computational approach would provide a reliable theoretical model of the molecule's geometry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for this compound are not widely reported in the reviewed literature. However, the expected chemical shifts and splitting patterns can be predicted based on the molecular structure and standard NMR data for related compounds.[8] The symmetry of the molecule (a plane of symmetry passing through the C1-C4 axis) simplifies the expected spectrum.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Predicted Shift (ppm) | Multiplicity | Protons | Notes |
| ~ 8.5 - 8.7 | Doublet | H-3, H-5 | The two protons ortho to the nitro groups and meta to the nitrile group are chemically equivalent. They would appear as a doublet, coupled to H-4. |
| ~ 8.0 - 8.2 | Triplet | H-4 | The proton para to the nitrile group would appear as a triplet, coupled to H-3 and H-5. |
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Shift (ppm) | Carbon Atom | Notes |
| ~ 150 | C-2, C-6 | Carbons bearing the nitro groups. Expected to be significantly downfield. |
| ~ 135 | C-4 | Aromatic CH carbon. |
| ~ 130 | C-3, C-5 | Aromatic CH carbons. |
| ~ 115 | C≡N | Nitrile carbon. |
| ~ 110 | C-1 | Carbon bearing the nitrile group. |
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[7] The key functional groups in the molecule give rise to characteristic absorption bands.
Table 5: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Reference(s) |
| 3100 - 3000 | C-H stretch | Aromatic | [9][10] |
| 2260 - 2210 | C≡N stretch | Nitrile | [9][11] |
| 1600 - 1585 & 1500 - 1400 | C-C stretch (in-ring) | Aromatic | [9][10] |
| 1550 - 1475 | N-O asymmetric stretch | Nitro | [9] |
| 1360 - 1290 | N-O symmetric stretch | Nitro | [9] |
| 900 - 675 | C-H "oop" bend | Aromatic | [9][10] |
Mass Spectrometry (MS)
An electron ionization mass spectrum is available for this compound via the NIST Chemistry WebBook.[7] The fragmentation pattern is influenced by the stability of the aromatic ring and the nature of the substituents.
Table 6: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Notes | Reference(s) |
| 193 | [M]⁺• | Molecular ion. Expected to be observed due to the aromatic nature. | [12] |
| 163 | [M - NO]⁺ | Loss of a nitric oxide radical. | [13][14] |
| 147 | [M - NO₂]⁺ | Loss of a nitro radical, a common fragmentation for nitroaromatics. | [13][14] |
| 117 | [M - 2NO₂]⁺ | Loss of both nitro groups. | [13][14] |
| 101 | [C₆H₃CN]⁺ | Benzene ring with nitrile group, after loss of nitro groups. | [12] |
| 75 | [C₅H₃N]⁺ | Fragmentation of the benzonitrile core. | [12] |
Synthesis of this compound
A common and effective route for the synthesis of this compound involves the dehydration of 2,6-dinitrobenzaldehyde oxime. This two-step process begins with the synthesis of the precursor aldehyde.
Synthesis of 2,6-Dinitrobenzaldehyde
Experimental Protocol: Synthesis of 2,6-Dinitrobenzaldehyde (General)
This protocol is based on the oxidation of 2,6-dinitrotoluene.[15]
-
Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 2,6-dinitrotoluene in a suitable organic solvent (e.g., dioxane).
-
Reagent Addition: Add an oxidizing agent system. A patented method involves reacting with difructose anhydride (DFA) to form an intermediate olefin, followed by oxidation with oxygen in the presence of a catalyst (e.g., activated carbon).[15]
-
Reaction Conditions: Heat the reaction mixture (e.g., to 100 °C) for several hours to facilitate the initial reaction. Subsequently, cool the mixture and introduce oxygen gas at room temperature for the oxidation step.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield 2,6-dinitrobenzaldehyde as a yellow solid.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound (General)
This protocol involves the formation of an oxime from 2,6-dinitrobenzaldehyde, followed by dehydration.
-
Oxime Formation: Dissolve 2,6-dinitrobenzaldehyde in a solvent such as ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to neutralize the HCl and liberate free hydroxylamine. Stir the mixture at room temperature until the aldehyde is consumed (monitored by TLC). The product, 2,6-dinitrobenzaldehyde oxime, will often precipitate and can be collected by filtration.
-
Dehydration to Nitrile: Suspend the dried 2,6-dinitrobenzaldehyde oxime in a dehydrating agent such as acetic anhydride. Heat the mixture gently under reflux. The reaction converts the oxime functional group into a nitrile.
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the crude product and hydrolyze the excess acetic anhydride. The solid is collected by filtration, washed thoroughly with water, and then dried. The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).
Caption: Synthesis workflow for this compound.
Biological Activity Context
This compound is classified as a bioactive small molecule.[1] While specific studies detailing its mechanism of action or its interaction with biological signaling pathways are not prevalent in the current literature, the broader class of nitroaromatic compounds is well-known for a wide spectrum of biological activities.[16][17]
Nitro compounds often exert their biological effects through redox cycling. The electron-withdrawing nitro group can be enzymatically reduced within cells to form nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. This reduction process can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This mechanism is a key factor in the antimicrobial, antiparasitic, and potential anticancer activities observed for many nitroaromatic compounds.[17]
The specific biological profile of this compound remains an area for further investigation. Its structural features suggest it may be a candidate for screening in various assays, particularly in oncology and microbiology, to elucidate its potential therapeutic applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. L12624.03 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound [webbook.nist.gov]
- 8. ckgas.com [ckgas.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]
- 16. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways to 2,6-dinitrobenzonitrile. Due to the electronic properties of the benzonitrile starting material, direct nitration is an inefficient and low-yielding approach. This document will first briefly discuss the challenges of direct nitration and then provide detailed experimental protocols for more viable and efficient alternative synthetic routes.
The Challenge of Direct Nitration of Benzonitrile
The direct synthesis of this compound from benzonitrile via electrophilic aromatic substitution is not a practical method. The cyano (-CN) group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. Furthermore, it is a meta-director, meaning that incoming electrophiles will preferentially add to the 3- and 5-positions of the benzene ring.
Nitration of benzonitrile primarily yields 3-nitrobenzonitrile. The introduction of a second nitro group is even more difficult due to the further deactivation of the ring by the first nitro group. Forcing reaction conditions, such as high temperatures and potent nitrating agents, are more likely to result in the hydrolysis of the nitrile group to a carboxylic acid or the formation of undesired isomers and byproducts rather than the desired this compound.
Recommended Synthetic Routes
More effective and higher-yielding syntheses of this compound involve starting with a precursor that either already contains the desired 2,6-dinitro substitution pattern or can be readily converted to it. The following sections detail three proven synthetic pathways.
Route 1: From 2,6-Dinitrotoluene
This route involves the oxidation of the methyl group of 2,6-dinitrotoluene to an aldehyde, followed by conversion to the nitrile.
Experimental Protocol
Step 1: Synthesis of 2,6-Dinitrobenzaldehyde from 2,6-Dinitrotoluene
This procedure is adapted from a method for the preparation of 2,6-dinitrobenzaldehyde.
-
In a suitable reaction vessel, dissolve 2,6-dinitrotoluene (1 equivalent) in an organic solvent such as dioxane.
-
Add difructose anhydride (DFA) in a molar ratio of 1:6 (2,6-dinitrotoluene:DFA).
-
Heat the mixture to 100°C and maintain for 8 hours.
-
After the reaction is complete, concentrate the solution to dryness.
-
Redissolve the resulting viscous fluid in a solvent like dichloromethane.
-
Add activated carbon (approximately 0.05 times the weight of the starting 2,6-dinitrotoluene).
-
Bubble oxygen through the solution at room temperature for 7-8 hours.
-
Filter the reaction mixture and concentrate the filtrate to dryness.
-
Recrystallize the solid product from ethanol to yield 2,6-dinitrobenzaldehyde.[1]
Step 2: Conversion of 2,6-Dinitrobenzaldehyde to this compound
This step involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.
-
Dissolve 2,6-dinitrobenzaldehyde (1 equivalent) in a mixture of formic acid and water.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated 2,6-dinitrobenzaldehyde oxime by filtration.
-
Wash the oxime with water and dry.
-
In a separate vessel, place the dry 2,6-dinitrobenzaldehyde oxime and add a dehydrating agent such as acetic anhydride or phosphorus pentoxide.
-
Heat the mixture gently to initiate the reaction, which is often exothermic.
-
After the reaction subsides, heat to reflux for an additional 1-2 hours.
-
Pour the cooled reaction mixture onto ice water and collect the solid this compound by filtration.
-
Wash the product with water, then a dilute sodium bicarbonate solution, and finally with water again.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield (2,6-dinitrobenzaldehyde) | 65.3% | [1] |
| Yield (nitrile from oxime) | Typically >80% | General chemical knowledge |
Route 2: From 2,6-Dinitroaniline via Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.
Experimental Protocol
Step 1: Synthesis of 2,6-Dinitroaniline
This procedure is adapted from Organic Syntheses.[2]
-
In a 1-L round-bottomed flask fitted with a mechanical stirrer, combine 50 mL of chlorobenzene, 300 mL of concentrated sulfuric acid, and 50 mL of fuming sulfuric acid (25% free SO₃).
-
Heat the mixture on a steam bath for 2 hours, then cool to room temperature.
-
In four portions, add 170 g of potassium nitrate, maintaining the temperature between 40-60°C with an ice bath.
-
Heat the mixture to 110-115°C and hold for 20 hours.
-
Pour the hot reaction mixture onto 2 kg of cracked ice.
-
Filter the resulting yellow precipitate and press as dry as possible.
-
Recrystallize the crude potassium 4-chloro-3,5-dinitrobenzenesulfonate from 600 mL of boiling water.
-
Place the recrystallized salt in a solution of 400 mL of concentrated ammonium hydroxide and 400 mL of water.
-
Boil the solution under reflux for 1 hour.
-
Cool the mixture to 5-10°C for 12 hours and collect the crystalline potassium 4-amino-3,5-dinitrobenzenesulfonate.
-
Add the damp salt to a solution of 200 mL of concentrated sulfuric acid and 200 mL of water and boil under reflux for 6 hours.
-
Pour the hot acid solution onto 1 kg of cracked ice and filter the impure 2,6-dinitroaniline.
-
Recrystallize the product from hot 95% ethanol to obtain pure 2,6-dinitroaniline.[2]
Step 2: Sandmeyer Reaction of 2,6-Dinitroaniline
This is a general procedure for the Sandmeyer cyanation.
-
Prepare a solution of cuprous cyanide by dissolving copper(I) cyanide in a solution of sodium or potassium cyanide in water.
-
In a separate flask, dissolve 2,6-dinitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the aniline solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5°C to form the diazonium salt.
-
Slowly add the cold diazonium salt solution to the prepared cuprous cyanide solution, maintaining a low temperature.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the this compound with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic extract with water, dilute sodium hydroxide solution, and then again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol or another suitable solvent.
Quantitative Data
| Parameter | Value | Reference |
| Yield (2,6-dinitroaniline) | 30-36% | [2] |
| Yield (Sandmeyer cyanation) | Typically 60-80% | General chemical knowledge |
Route 3: From 1-Chloro-2,6-dinitrobenzene via Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to a leaving group (like a halogen) makes the aromatic ring highly susceptible to nucleophilic attack.
Experimental Protocol
Step 1: Synthesis of 1-Chloro-2,6-dinitrobenzene
This procedure is from Organic Syntheses.[3]
-
In a 1-L three-necked flask, add 160 mL of concentrated sulfuric acid and then 15.2 g of solid sodium nitrite over 10-15 minutes with stirring.
-
Heat the mixture to 70°C until the sodium nitrite dissolves, then cool to 25-30°C.
-
Slowly add a solution of 36.6 g of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid, keeping the temperature below 40°C.
-
Stir at 40°C for 30 minutes.
-
In a 2-L beaker, prepare a solution of 44 g of cuprous chloride in 400 mL of concentrated hydrochloric acid and cool it in an ice bath.
-
Add the diazonium salt solution to the cuprous chloride solution in portions, controlling the effervescence.
-
Heat the mixture on a steam bath to 80°C until gas evolution ceases (about 20 minutes).
-
Add an equal volume of water and cool in an ice bath.
-
Collect the crystalline 1-chloro-2,6-dinitrobenzene by suction filtration, wash with water, and dry.[3]
Step 2: Nucleophilic Aromatic Substitution with Cyanide
-
In a round-bottomed flask, dissolve 1-chloro-2,6-dinitrobenzene (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide or potassium cyanide (1.1-1.2 equivalents). The use of a phase-transfer catalyst like a quaternary ammonium salt can be beneficial.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-100°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of ice water to precipitate the product.
-
Collect the solid this compound by filtration.
-
Wash the product thoroughly with water to remove any residual cyanide salts.
-
Recrystallize the crude product from a suitable solvent such as ethanol.
Quantitative Data
| Parameter | Value | Reference |
| Yield (1-chloro-2,6-dinitrobenzene) | 71-74% | [3] |
| Yield (SNAr with cyanide) | Typically high, >80% | General chemical knowledge |
| Melting Point (1-chloro-2,6-dinitrobenzene) | 86-88°C | [3] |
Product Characterization: this compound
| Property | Value |
| Molecular Formula | C₇H₃N₃O₄ |
| Molecular Weight | 193.12 g/mol |
| Appearance | Yellowish solid |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃, δ) | Aromatic protons typically appear in the range of 8.0-8.5 ppm |
| ¹³C NMR (CDCl₃, δ) | Aromatic carbons attached to nitro groups are deshielded, the nitrile carbon appears around 115-120 ppm |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretches) |
Visualizing the Synthetic Pathways
Reaction Scheme: Direct Nitration of Benzonitrile (Inefficient Route)
Caption: Inefficient direct nitration of benzonitrile.
Experimental Workflow: Synthesis from 2,6-Dinitrotoluene
References
Technical Guide: Solubility of 2,6-Dinitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dinitrobenzonitrile, a key chemical intermediate in various synthetic processes. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines established experimental protocols for determining solubility, presents available data for structurally analogous compounds to provide a predictive framework, and details the necessary analytical methodologies for accurate quantification. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound, enabling informed solvent selection and process optimization.
Introduction
This compound (C₇H₃N₃O₄, CAS No: 35213-00-4) is a crystalline solid with a melting point in the range of 145-151°C. Its molecular structure, featuring a benzene ring substituted with two nitro groups and a nitrile group, governs its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from reaction chemistry and purification by crystallization to formulation development in the pharmaceutical and agrochemical industries. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₃N₃O₄ |
| Molecular Weight | 193.12 g/mol |
| CAS Number | 35213-00-4 |
| Appearance | Cream to yellow to brown crystals or powder |
| Melting Point | 145-151 °C |
Solubility Profile
Qualitative Solubility
While specific quantitative data is scarce, qualitative assessments indicate that this compound is soluble in polar organic solvents such as methanol and acetonitrile. Its solubility in non-polar solvents is expected to be limited due to the presence of the polar nitro and nitrile functional groups.
Solubility of Structurally Similar Compounds
To provide a predictive context for the solubility of this compound, the following tables summarize the experimentally determined solubility of other dinitrated benzene derivatives in various organic solvents. These compounds share key structural features with this compound and their solubility behavior can offer valuable insights for solvent screening.
Table 1: Solubility of 2,4-Dinitroaniline in Various Organic Solvents at Different Temperatures [1]
| Temperature (K) | Methanol (Mole Fraction) | Ethanol (Mole Fraction) | Acetone (Mole Fraction) | Acetonitrile (Mole Fraction) | n-Propanol (Mole Fraction) | Toluene (Mole Fraction) | Isopropanol (Mole Fraction) | Ethyl Acetate (Mole Fraction) | 1-Butanol (Mole Fraction) |
| 278.15 | - | - | - | - | - | - | - | - | - |
| 283.15 | - | - | - | - | - | - | - | - | - |
| 288.15 | - | - | - | - | - | - | - | - | - |
| 293.15 | - | - | - | - | - | - | - | - | - |
| 298.15 | 0.00394 | 0.00495 | 0.01562 | 0.00943 | 0.00412 | 0.00143 | 0.00387 | 0.01234 | 0.00587 |
| 303.15 | 0.00487 | 0.00612 | 0.01897 | 0.01156 | 0.00508 | 0.00187 | 0.00478 | 0.01512 | 0.00721 |
| 308.15 | 0.00598 | 0.00754 | 0.02298 | 0.01408 | 0.00623 | 0.00241 | 0.00589 | 0.01845 | 0.00883 |
| 313.15 | 0.00732 | 0.00926 | 0.02778 | 0.01708 | 0.00761 | 0.00308 | 0.00724 | 0.02241 | 0.01078 |
| 318.15 | 0.00891 | 0.01134 | 0.03351 | 0.02065 | 0.00926 | 0.00391 | 0.00889 | 0.02711 | 0.01311 |
Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Various Organic Solvents at Different Temperatures [2]
| Temperature (K) | Methanol (mol/L) | Ethanol (mol/L) | Acetonitrile (mol/L) | Ethyl Acetate (mol/L) | Dichloromethane (mol/L) | Toluene (mol/L) |
| 273.15 | 0.6847 | 0.1032 | 0.2307 | 0.1638 | 0.0340 | 0.0016 |
| 283.15 | 0.8985 | 0.1688 | 0.3606 | 0.2788 | 0.0640 | 0.0032 |
| 293.15 | 1.1810 | 0.2548 | 0.5408 | 0.4500 | 0.1160 | 0.0060 |
| 303.15 | 1.5225 | 0.4675 | 0.8985 | 0.6881 | 0.2000 | 0.0112 |
| 313.15 | 1.9560 | 0.6881 | 1.3340 | 1.0320 | 0.3360 | 0.0204 |
| 323.15 | 2.4540 | 1.0320 | 1.9560 | 1.5225 | 0.5480 | 0.0360 |
Note: The solubility order for 2,4-dinitroaniline is acetone > ethyl acetate > acetonitrile > 1-butanol > ethanol > methanol > (n-propanol, isopropanol) > toluene.[1] For 3,5-dinitrobenzoic acid, the order is methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method , often referred to as the shake-flask method .[1][3]
Isothermal Saturation (Shake-Flask) Method
Objective: To prepare a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (HPLC grade or equivalent)
-
Thermostatically controlled shaker or water bath
-
Sealed vials or flasks
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solution remains constant.[3]
-
Once equilibrium is reached, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. The filter material should be compatible with the organic solvent used.
-
The clear filtrate is the saturated solution, which is then analyzed to determine the concentration of this compound.
Analytical Quantification
The concentration of this compound in the saturated solution can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive method suitable for this purpose.
4.2.1. High-Performance Liquid Chromatography (HPLC) Method
Objective: To accurately quantify the concentration of this compound in the prepared saturated solution.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column is a common choice for separating aromatic nitro compounds.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typically effective. The exact ratio should be optimized to achieve good separation and peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specific temperature.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound in organic solvents. While direct quantitative data remains limited, the provided data on analogous compounds offers a valuable starting point for solvent selection. The detailed experimental protocols for the isothermal saturation method coupled with HPLC analysis equip researchers with a robust framework for generating reliable and accurate solubility data. The generation of such data is crucial for the efficient design and optimization of processes involving this compound in research and industrial settings.
References
Technical Guide: Physicochemical Properties of 2,6-Dinitrobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Core Subject: An in-depth examination of the melting point and related physicochemical characteristics of 2,6-Dinitrobenzonitrile.
Executive Summary
This compound is a nitroaromatic compound of interest in chemical synthesis and research. A critical parameter for its identification, purity assessment, and handling is its melting point. This document provides a comprehensive overview of the reported melting point values for this compound, details a standard experimental protocol for its determination, and presents key physicochemical data.
Physicochemical Data
The melting point of this compound has been reported within a consistent range across various suppliers and databases. As a crystalline solid, its appearance can vary from cream to yellow or brown[1]. The purity of the sample, often determined by HPLC, can influence the observed melting range, with purer samples exhibiting a narrower range.
| Property | Value | Source(s) |
| Melting Point | 145.0-151.0 °C | Thermo Scientific Chemicals[1] |
| 145-147 °C | ChemSynthesis[2] | |
| 147-149 °C | Neobits Inc[3] | |
| Molecular Formula | C₇H₃N₃O₄ | [1][4][5] |
| Molecular Weight | 193.12 g/mol | [4][5] |
| CAS Number | 35213-00-4 | [1][4][5][6] |
| Appearance | Crystals or powder, cream to yellow to brown | [1] |
| Purity | ≥97% | [1][5] |
Experimental Protocol: Melting Point Determination
The following is a generalized but detailed methodology for determining the melting point of a solid crystalline compound like this compound using the capillary method. This method is standard in organic chemistry for its accuracy and requirement of minimal sample quantity[7].
Objective: To accurately determine the melting range of a solid sample of this compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Glass capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Spatula
-
Watch glass or porous plate
Procedure:
-
Sample Preparation: Place a small quantity of dry this compound onto a clean, dry watch glass. Use a spatula to crush the crystals into a fine powder. This ensures uniform packing and heat transfer[7].
-
Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube. Invert the tube and gently tap it on a hard surface to cause the powder to fall to the sealed end. Repeat until the packed sample is 2-3 mm high[8].
-
Apparatus Setup:
-
For a Mel-Temp style apparatus: Insert the loaded capillary tube into the sample holder. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
-
For a Thiele tube: Secure the capillary tube to the thermometer using a rubber band or wire, aligning the sample with the thermometer bulb[7]. Clamp the thermometer so that the bulb and sample are immersed in the heat-transfer fluid (e.g., mineral oil) in the Thiele tube.
-
-
Heating and Determination:
-
Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point (approx. 145 °C).
-
When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow rate is crucial for an accurate reading, ensuring thermal equilibrium between the sample, thermometer, and heating medium.
-
-
Observation and Recording:
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂. A pure compound typically has a sharp melting range of 0.5-1.0 °C.
-
-
Post-Measurement: Turn off the heating apparatus. Allow it to cool before removing the capillary tube for proper disposal. It is standard practice to perform at least two measurements to ensure consistency.
Logical Workflow and Visualization
To provide context for the compound, a potential synthetic pathway is visualized below. One reported method for synthesizing this compound involves the dehydration of 2,6-dinitrobenzaldehyde oxime, a reaction often catalyzed by acid[9]. This process represents an elimination reaction.
References
- 1. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. neobits.com [neobits.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound CAS#: 35213-00-4 [chemicalbook.com]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. This compound|CAS 35213-00-4|≥98% Purity [benchchem.com]
Spectroscopic and Physicochemical Analysis of 2,6-Dinitrobenzonitrile: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2,6-Dinitrobenzonitrile (CAS Number: 35213-00-4), a nitroaromatic compound with applications in organic synthesis and potential use in the development of energetic materials.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a consolidated resource of its known characteristics.
Physicochemical Properties
This compound is an organic compound with the molecular formula C₇H₃N₃O₄ and a molecular weight of 193.12 g/mol .[1][2][3][4] It presents as a light yellow crystalline solid with a melting point in the range of 145 to 147 °C.[2] The structure consists of a benzene ring substituted with two nitro (-NO₂) groups at the 2 and 6 positions and a nitrile (-C≡N) group at the 1 position.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35213-00-4 | [2][3] |
| Molecular Formula | C₇H₃N₃O₄ | [1][2][3][4] |
| Molecular Weight | 193.12 g/mol | [1][3][4] |
| Melting Point | 145-147 °C | [2] |
| Appearance | Light yellow crystalline solid | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in publicly accessible databases. While the National Institute of Standards and Technology (NIST) Chemistry WebBook lists entries for IR and mass spectra, the data is not directly provided. However, based on the known functional groups and the principles of spectroscopy, expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The three aromatic protons would likely appear as a multiplet or as a triplet and a doublet, with chemical shifts significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the nitrile group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms in the benzene ring and the nitrile carbon. The chemical shifts of the aromatic carbons would be influenced by the positions of the nitro and nitrile substituents. The carbon atom attached to the nitrile group (C1) and the carbons bearing the nitro groups (C2 and C6) would be expected at lower field, while the other aromatic carbons (C3, C4, C5) would be at a relatively higher field. The nitrile carbon would appear as a characteristic signal in the range of 110-120 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the vibrational frequencies of its key functional groups.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C≡N (Nitrile) | 2240 - 2220 | Strong, sharp absorption |
| C-NO₂ (Nitro) | 1550 - 1500 and 1360 - 1290 | Strong absorptions corresponding to asymmetric and symmetric stretching |
| C=C (Aromatic) | 1600 - 1450 | Multiple medium to weak bands |
| C-H (Aromatic) | 3100 - 3000 | Weak to medium stretching vibrations |
Mass Spectrometry (MS)
In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (193.12). Fragmentation patterns would likely involve the loss of the nitro groups (NO₂) and the nitrile group (CN).
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available in the searched literature. However, standard methodologies for obtaining NMR, IR, and MS data for organic compounds would be applicable.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra would involve dissolving a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquiring the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol
Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film by depositing a solution of the compound onto a suitable IR-transparent window and evaporating the solvent.
Mass Spectrometry Protocol
Mass spectra can be acquired using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the compound would be introduced into the ion source, typically after separation by gas chromatography (GC), and bombarded with a beam of electrons. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the mass spectrometer.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Conclusion
This technical guide consolidates the available physicochemical information for this compound and provides an expected profile for its spectroscopic characterization. While direct experimental data is sparse in the public domain, the provided information, based on established chemical principles, serves as a valuable resource for researchers working with this compound. Further studies documenting the complete experimental spectroscopic data are encouraged to enhance the scientific record.
References
An In-depth Technical Guide to 2,6-Dinitrobenzonitrile: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dinitrobenzonitrile, a key chemical intermediate. The document details its discovery and historical context, focusing on the development of its synthetic routes. Three primary methods of synthesis are discussed in-depth: the Sandmeyer reaction of 2,6-dinitroaniline, the dehydration of 2,6-dinitrobenzaldehyde oxime, and the direct nitration of benzonitrile. Detailed experimental protocols for key synthetic steps are provided, alongside a thorough characterization of the compound's physicochemical and spectroscopic properties. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using logical diagrams.
Introduction
This compound is a dinitrated aromatic nitrile that serves as a valuable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites: the nitrile group, which can undergo various transformations, and the nitro groups, which activate the aromatic ring for nucleophilic substitution and can also be reduced to form amino groups. This unique combination of functional groups makes it a precursor for a variety of more complex molecules with potential applications in medicinal chemistry and materials science. This guide aims to be a comprehensive resource for researchers, providing detailed information on its synthesis and properties.
History and Discovery
While the specific first synthesis of this compound is not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of reactions involving aromatic compounds in the late 19th century. The key transformation enabling the efficient synthesis of aryl nitriles from anilines, the Sandmeyer reaction, was discovered by Swiss chemist Traugott Sandmeyer in 1884. This reaction, which proceeds via a diazonium salt intermediate, provided a reliable method for introducing a cyano group onto an aromatic ring, paving the way for the synthesis of a wide array of benzonitrile derivatives, including the dinitrated isomers. Early publications referencing the synthesis of this compound appear in the mid-20th century, such as in the Journal of the American Chemical Society and later in the Journal of Organic Chemistry and the Journal of Medicinal Chemistry.[1]
Physicochemical Properties
This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 35213-00-4 | [1] |
| Molecular Formula | C₇H₃N₃O₄ | [1] |
| Molecular Weight | 193.12 g/mol | [1] |
| Melting Point | 145-147 °C | [1] |
| Appearance | Cream to yellow to brown crystals or powder | |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The most common and practical methods are detailed below.
Synthesis via Sandmeyer Reaction of 2,6-Dinitroaniline
This is a widely used and reliable method for the preparation of this compound. The overall process involves two main stages: the diazotization of 2,6-dinitroaniline to form the corresponding diazonium salt, followed by the introduction of the cyano group using a copper(I) cyanide catalyst.
Caption: Synthesis of this compound via Sandmeyer Reaction.
This protocol is adapted from the synthesis of the analogous 1-chloro-2,6-dinitrobenzene.
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 160 mL of concentrated sulfuric acid.
-
With stirring, add 15.2 g (0.22 mol) of solid sodium nitrite in portions over 10-15 minutes.
-
Heat the mixture to 70 °C with stirring until all the sodium nitrite dissolves.
-
Cool the solution to 25-30 °C in an ice bath.
-
Slowly add a solution of 36.6 g (0.2 mol) of 2,6-dinitroaniline in 400 mL of hot glacial acetic acid, maintaining the temperature below 40 °C.
-
After the addition is complete, stir the solution at 40 °C for 30 minutes to ensure complete formation of the diazonium salt solution.
-
In a separate beaker, prepare a solution of copper(I) cyanide.
-
Cool the diazonium salt solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the evolution of nitrogen ceases.
-
The product can then be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Synthesis from 2,6-Dinitrobenzaldehyde
Another synthetic approach involves the conversion of 2,6-dinitrobenzaldehyde to this compound via an oxime intermediate. This method consists of two sequential steps: the formation of the aldoxime and its subsequent dehydration.
Caption: Synthesis from 2,6-Dinitrobenzaldehyde.
-
Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) to the solution of the aldehyde.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The oxime product can be isolated by precipitation upon addition of water and collected by filtration.
-
Treat the 2,6-dinitrobenzaldehyde oxime with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.
-
The reaction is typically heated to drive the elimination of water.
-
After the reaction is complete, the mixture is worked up by pouring it into water or ice to precipitate the nitrile product.
-
The crude this compound is then collected by filtration and purified by recrystallization.
Direct Nitration of Benzonitrile
While direct nitration of benzonitrile is a straightforward approach to introduce nitro groups, it is generally not a preferred method for the synthesis of this compound due to the formation of a mixture of isomers. The nitrile group is a meta-directing deactivator, leading predominantly to the 3-nitro and subsequently 3,5-dinitro isomers. The formation of the 2,6-dinitro isomer is a minor pathway.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below. The NIST WebBook indicates the availability of IR and mass spectra for this compound.[2]
Table 2: Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic region: A triplet and a doublet corresponding to the three protons on the aromatic ring. The chemical shifts would be downfield due to the electron-withdrawing effects of the nitro and cyano groups. |
| ¹³C NMR | Aromatic region: Signals for the six unique carbon atoms of the benzene ring. The carbon attached to the cyano group and the carbons bearing the nitro groups would be significantly deshielded. The signal for the nitrile carbon would appear in the characteristic region for nitriles (around 115-125 ppm). |
| IR Spectroscopy | - C≡N stretch: A sharp, medium-intensity band around 2230 cm⁻¹.- NO₂ asymmetric stretch: A strong band around 1530 cm⁻¹.- NO₂ symmetric stretch: A strong band around 1350 cm⁻¹.- C-H aromatic stretch: Bands above 3000 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 193.- Fragmentation pattern may show loss of NO₂ (m/z = 147) and subsequent loss of another NO₂ (m/z = 101). Loss of HCN from the molecular ion or fragments may also be observed. |
Applications in Research and Development
This compound is a versatile intermediate in organic synthesis. The presence of the two nitro groups makes the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups at the ortho positions relative to the nitrile. Furthermore, the nitro groups can be selectively or fully reduced to amino groups, opening up pathways to synthesize substituted anilines and benzimidazoles, which are important scaffolds in medicinal chemistry. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Conclusion
This technical guide has provided a detailed overview of the discovery, synthesis, and characterization of this compound. The synthetic routes, particularly the Sandmeyer reaction, offer reliable methods for its preparation in a laboratory setting. The presented physicochemical and spectroscopic data provide a basis for its identification and use in further research. As a versatile chemical intermediate, this compound holds potential for the development of novel compounds in various fields, including pharmaceuticals and materials science.
References
2,6-Dinitrobenzonitrile: A Technical Guide to its Role as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dinitrobenzonitrile is a nitroaromatic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group.[1][2] While direct research applications of this compound are limited, its significance lies in its role as a versatile chemical intermediate in the synthesis of a variety of more complex organic compounds. The presence of two strong electron-withdrawing nitro groups and a reactive nitrile functionality makes it a valuable precursor for creating derivatives with potential applications in agrochemicals and pharmaceuticals. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its utility in organic synthesis, including experimental considerations and potential applications of its derivatives.
Chemical Properties and Synthesis
This compound (C₇H₃N₃O₄) is a light yellow crystalline solid with a molecular weight of 193.12 g/mol and a melting point in the range of 145-147 °C.[1][3] Its structure, featuring a benzonitrile core with two ortho-positioned nitro groups, renders the aromatic ring highly electron-deficient. This electronic nature is key to its reactivity, particularly in nucleophilic aromatic substitution reactions.
Several synthetic routes to this compound have been described:
-
Cyanation of 1-Chloro-2,6-dinitrobenzene: This is an effective method involving the nucleophilic aromatic substitution of the chlorine atom with a cyanide group. The strong electron-withdrawing effect of the two nitro groups facilitates this reaction.[4]
-
Nitration of Benzonitrile: Direct nitration of benzonitrile can yield this compound. However, this method can produce a mixture of isomers, and achieving high regioselectivity for the 2,6-disubstituted product can be challenging.[4]
-
Dehydration of 2,6-Dinitrobenzaldehyde Oxime: This route involves an acid-catalyzed elimination reaction to convert the oxime to the corresponding nitrile.[4]
A generalized workflow for the synthesis of this compound via cyanation of a halogenated precursor is depicted below.
Synthesis of this compound via Cyanation.
Applications in Organic Synthesis
The primary utility of this compound is as a building block for more complex molecules. The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the nitrile group can undergo various transformations.
Nucleophilic Aromatic Substitution
The nitro groups strongly activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. One of the nitro groups can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce new functional groups. This reactivity is fundamental to its application as a chemical intermediate.
A general representation of the nucleophilic aromatic substitution reaction pathway is shown below.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dinitrobenzonitrile is a nitroaromatic compound of interest in various fields, including chemical synthesis and environmental monitoring. Accurate and reliable analytical methods are crucial for its detection and quantification in different matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established methods for structurally similar nitroaromatic compounds and serve as a comprehensive guide for method development and validation.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are HPLC-UV and GC-MS. HPLC-UV offers a robust and cost-effective method for routine analysis, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level detection and confirmation.
Data Presentation: Quantitative Performance (Exemplary)
The following table summarizes typical performance parameters for the analysis of nitroaromatic compounds using the described methods. These values should be considered exemplary and require experimental validation for this compound.
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | 0.05 - 0.5 µg/L |
| Linearity (R²) | > 0.995 | > 0.998 |
| Recovery | 85 - 110% | 90 - 115% |
| Precision (%RSD) | < 10% | < 15% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. The choice of method depends on the sample matrix.
Workflow for Sample Preparation
Caption: General workflow for sample preparation and analysis.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is suitable for the extraction and concentration of this compound from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample (e.g., 100-500 mL, adjusted to pH 6-7) through the conditioned cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile into a collection vial.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase (for HPLC) or an appropriate solvent (for GC).
Protocol 2: Liquid-Liquid Extraction (LLE) for Soil Samples
This protocol is designed for the extraction of this compound from soil or sediment samples.
-
Sample Preparation: Weigh 10 g of the homogenized soil sample into a glass centrifuge tube.
-
Extraction: Add 20 mL of acetonitrile to the tube.
-
Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant into a clean collection tube.
-
Repeat Extraction: Repeat the extraction (steps 2-5) with another 20 mL of acetonitrile and combine the supernatants.
-
Concentration and Cleanup: The combined extract can be concentrated and, if necessary, cleaned up using SPE (as described in Protocol 1, starting from the sample loading step with the diluted extract).
Analytical Instrumentation Protocols
Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established procedures for dinitrotoluenes and other nitroaromatics.[1][2][3]
Workflow for HPLC-UV Analysis
Caption: Schematic of the HPLC-UV analytical workflow.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards of this compound.
Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and specificity for the analysis of this compound, adapted from EPA methods and literature for related compounds.[4]
Workflow for GC-MS Analysis
Caption: Flow diagram of the GC-MS analysis process.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 200 °C at 15 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for this compound should be determined by analyzing a standard in full scan mode. Based on its structure, expected ions would include the molecular ion and fragments corresponding to the loss of nitro groups.
-
Method Validation and Quality Control
For reliable results, the analytical methods should be validated according to established guidelines (e.g., ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended.
-
Accuracy (Recovery): The closeness of the test results to the true value, typically assessed by analyzing spiked samples at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Quality control samples, including blanks, calibration standards, and spiked samples, should be analyzed with each batch of samples to ensure the continued validity of the results.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the sensitive and reliable detection of this compound in various matrices. While based on established methods for similar compounds, it is imperative that these methods are fully validated for the specific application to ensure data of the highest quality.
References
- 1. Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
The Versatility of 2,6-Dinitrobenzonitrile in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,6-Dinitrobenzonitrile is a highly versatile reagent in organic synthesis, prized for its reactive dinitro and nitrile functionalities. The electron-withdrawing nature of the two nitro groups significantly activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Furthermore, the nitro groups can be selectively or fully reduced to corresponding amines, opening pathways to a diverse range of heterocyclic compounds and other valuable intermediates. The nitrile group itself can participate in various transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactive sites make this compound a valuable starting material for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for key transformations involving this compound.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient aromatic ring of this compound is highly activated towards nucleophilic attack, facilitating the displacement of one of the nitro groups. This allows for the introduction of a variety of functional groups at the C-2 position.
Application Note:
Nucleophilic aromatic substitution of this compound provides a direct route to ortho-substituted nitroanilines and related compounds. The reaction proceeds readily with a range of nucleophiles, including amines and thiols. The choice of solvent and base is crucial for achieving high yields and selectivity. These reactions are typically carried out under mild conditions and offer a straightforward method for introducing structural diversity.
Experimental Protocol: Synthesis of N-Substituted 2-Amino-6-nitrobenzonitriles
This protocol describes the general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, aniline)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted 2-amino-6-nitrobenzonitrile.
Quantitative Data:
| Nucleophile (Amine) | Product | Reaction Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-6-nitrobenzonitrile | 6 | 85-95 |
| Morpholine | 4-(2-Cyano-3-nitrophenyl)morpholine | 8 | 80-90 |
| Aniline | 2-(Phenylamino)-6-nitrobenzonitrile | 12 | 70-80 |
Note: Yields are representative and may vary depending on the specific amine and reaction conditions.
II. Reduction of Nitro Groups
The nitro groups of this compound can be reduced to amino groups, providing access to valuable diamine intermediates. The extent of reduction (selective mono-reduction vs. complete di-reduction) can be controlled by the choice of reducing agent and reaction conditions.
A. Complete Reduction to 2,6-Diaminobenzonitrile
Application Note:
The full reduction of both nitro groups in this compound yields 2,6-diaminobenzonitrile, a key precursor for the synthesis of various heterocyclic compounds, including benzimidazoles. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in an acidic medium.
Experimental Protocol: Synthesis of 2,6-Diaminobenzonitrile
This protocol is adapted from a procedure for the analogous 2,4-dinitrobenzonitrile[1].
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Benzene
-
Deionized water
Procedure:
-
Prepare a solution of stannous chloride dihydrate (7.5 eq) in concentrated HCl and ethanol.
-
Cool the solution in an ice bath and stir while slowly adding powdered this compound (1.0 eq), maintaining the temperature between 25-30 °C.
-
After the addition is complete, warm the reaction mixture to 40 °C for 90 minutes.
-
Remove most of the ethanol by passing a stream of nitrogen over the surface of the reaction mixture.
-
Cool the resulting slurry in an ice bath and slowly add a solution of sodium hydroxide to basify the mixture.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Combine the solid from filtration with the residue from the evaporated ethyl acetate extracts and extract with boiling benzene.
-
Evaporate the benzene to yield crude 2,6-diaminobenzonitrile, which can be further purified by recrystallization from benzene.
Quantitative Data:
| Starting Material | Product | Reducing Agent | Yield (%) |
| 2,4-Dinitrobenzonitrile | 2,4-Diaminobenzonitrile | SnCl₂·2H₂O / HCl | 70[1] |
| This compound | 2,6-Diaminobenzonitrile | SnCl₂·2H₂O / HCl | Expected to be similar |
B. Selective Mono-Reduction to 2-Amino-6-nitrobenzonitrile
Application Note:
Selective reduction of one nitro group in this compound to yield 2-amino-6-nitrobenzonitrile is a valuable transformation that provides a building block with differentiated reactivity. This can be achieved using milder reducing agents or by carefully controlling the reaction conditions.
A detailed, validated experimental protocol with quantitative data for the selective mono-reduction of this compound was not prominently available in the searched literature. Researchers may need to screen various reducing systems such as sodium sulfide, ammonium polysulfide, or catalytic hydrogenation with a poisoned catalyst to achieve the desired selectivity.
III. Synthesis of Heterocyclic Compounds: Benzimidazoles
Application Note:
2,6-Diaminobenzonitrile, derived from the reduction of this compound, is an excellent precursor for the synthesis of benzimidazoles. The condensation of the ortho-diamine with carboxylic acids or their derivatives is a common and effective method for constructing the benzimidazole ring system, which is a prevalent scaffold in many pharmaceutical agents.
Experimental Protocol: Synthesis of 2-Substituted-7-cyanobenzimidazoles
This protocol describes the general procedure for the condensation of 2,6-diaminobenzonitrile with a carboxylic acid.
Materials:
-
2,6-Diaminobenzonitrile
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
4M Hydrochloric acid (HCl) or other acid catalyst
-
Water
Procedure:
-
In a round-bottom flask, mix 2,6-diaminobenzonitrile (1.0 eq) and the carboxylic acid (1.1 eq).
-
Add 4M HCl and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 2-substituted-7-cyanobenzimidazole.
-
The product can be further purified by recrystallization.
Quantitative Data:
| Carboxylic Acid | Product | Reaction Time (h) | Yield (%) |
| Acetic Acid | 2-Methyl-7-cyanobenzimidazole | 4 | Variable |
| Benzoic Acid | 2-Phenyl-7-cyanobenzimidazole | 6 | Variable |
Note: Yields are highly dependent on the specific carboxylic acid and reaction conditions. Optimization may be required.
IV. Visualized Workflows and Relationships
Logical Relationship of this compound Transformations
Caption: Synthetic pathways from this compound.
Experimental Workflow for Benzimidazole Synthesis
Caption: Workflow for 2-substituted-7-cyanobenzimidazole synthesis.
References
Application Notes and Protocols for 2,6-Dinitrobenzonitrile in Nucleophilic Aromatic Substitution (SNAr)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dinitrobenzonitrile is a highly activated aromatic substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups ortho and para to the nitrile group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles. This property makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of diverse substituted aromatic compounds.
These application notes provide an overview of the reactivity of this compound in SNAr reactions and offer detailed protocols for its reaction with common classes of nucleophiles, including amines, thiols, and alkoxides.
General Reaction Mechanism
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom attached to a leaving group (in this case, one of the nitro groups can act as a leaving group, or another substituent could be present). This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups. In the second, typically rapid, step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction of this compound.
Quantitative Data
The following tables summarize representative quantitative data for the SNAr reactions of dinitro-activated aromatic substrates.
Table 1: Reaction of a Dinitrobenzonitrile Derivative with an Amine Nucleophile
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Methoxy-3,5-dinitrobenzonitrile | Ammonia | Chlorobenzene | 110-120 | 5 | 84.5 | [1] |
Note: This data is for a closely related dinitrobenzonitrile derivative and is representative of the reactivity expected for this compound.
Table 2: Kinetic Data for the Reaction of 1-Chloro-2,4-dinitrobenzene with Biothiols
| Nucleophile (Biothiol) | k (M⁻¹s⁻¹) at 25°C | pKa of Thiol Group |
| N-acetylcysteine | 1.6 x 10³ | 9.52 |
| Glutathione | 1.1 x 10³ | 9.12 |
| DL-Homocysteine | 0.21 | 10.84 |
| Cysteine | 0.10 | 10.35 |
| L-cysteine ethyl ester | 0.08 | 10.20 |
Note: This kinetic data is for 1-chloro-2,4-dinitrobenzene, a similarly activated substrate, and provides a relative reactivity trend for thiol nucleophiles in SNAr reactions. Data sourced from a comprehensive kinetic study.[2][3]
Experimental Protocols
The following are detailed protocols for conducting SNAr reactions using this compound as the substrate.
Protocol 1: Reaction with Amine Nucleophiles (Amination)
This protocol is adapted from the synthesis of 2-amino-3,5-dinitrobenzonitrile and can be generalized for other amine nucleophiles.[1]
Materials:
-
This compound
-
Amine nucleophile (e.g., ammonia, primary or secondary amine)
-
Anhydrous solvent (e.g., chlorobenzene, DMF, DMSO)
-
Autoclave or sealed reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a high-pressure autoclave, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., chlorobenzene to make a ~0.3 M solution).
-
Add the amine nucleophile (e.g., liquid ammonia, 10-15 eq).
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 110-120 °C. The pressure will rise to approximately 1.5-1.8 MPa.
-
Maintain the reaction at this temperature for 5 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Filter the reaction mixture to collect the crude product.
-
The filtrate can be distilled to recover the solvent and any volatile by-products.
-
The crude product can be purified by recrystallization or column chromatography.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)
This protocol is a general procedure for the reaction of activated aryl halides with thiols.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, alkyl thiol)
-
Base (e.g., NaH, K₂CO₃, Et₃N)
-
Anhydrous aprotic solvent (e.g., DMF, THF, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (1.2 eq) portion-wise to generate the thiolate. Stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 3: Reaction with Alkoxide Nucleophiles (Alkoxylation)
This protocol is based on general procedures for SNAr reactions with alkoxides.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Strong base (e.g., NaH, Na, K) or the corresponding sodium/potassium alkoxide
-
Anhydrous solvent (the corresponding alcohol is often used as the solvent)
-
Inert atmosphere
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the anhydrous alcohol.
-
If starting with the alcohol, carefully add the strong base (e.g., sodium metal) in small portions to generate the alkoxide in situ. Stir until all the base has reacted. If using a pre-formed alkoxide, dissolve it in the corresponding anhydrous alcohol.
-
Dissolve this compound (1.0 eq) in the anhydrous alcohol.
-
Add the solution of this compound to the alkoxide solution.
-
Stir the reaction at room temperature or gently heat if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the excess base with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: A typical experimental workflow for an SNAr reaction with this compound.
References
- 1. 2-amino-3,5-dinitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2,6-Dinitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dinitrobenzonitrile is a crucial intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this compound is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound.[3] This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity and the separation of potential process-related impurities.
Experimental Protocol
This protocol outlines the necessary steps for the HPLC analysis of this compound.
Materials and Reagents
-
This compound Reference Standard: (≥99.5% purity)
-
This compound Sample: For purity analysis
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Methanol (MeOH): HPLC grade (for sample preparation)
-
Phosphoric Acid: (Optional, for pH adjustment of the mobile phase)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 for the detailed gradient program. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Chromatographic Conditions for the HPLC Analysis of this compound.
Mobile Phase Gradient
A gradient elution is employed to ensure the separation of the main component from potential impurities with different polarities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 15.0 | 20 | 80 |
| 17.0 | 60 | 40 |
| 20.0 | 60 | 40 |
Table 2: Gradient Elution Program.
Sample Preparation
Accurate sample preparation is crucial for reproducible results.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.[4]
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Typical Chromatographic Data
The following table presents representative data obtained from the HPLC analysis of a this compound sample.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Impurity 1 (e.g., Isomer) | 5.8 | 15,432 | 0.25 |
| 2 | This compound | 8.2 | 6,120,450 | 99.52 |
| 3 | Impurity 2 (e.g., Precursor) | 11.5 | 14,120 | 0.23 |
Table 3: Representative Quantitative Data from HPLC Analysis.
Calculation of Purity
The purity of the this compound sample is calculated using the following formula:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationship of Purity Assessment
The following diagram illustrates the relationship between the experimental steps and the final purity assessment.
Caption: Logical Flow from Sample to Purity Determination.
References
Application Notes and Protocols: 2,6-Dinitrobenzonitrile as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,6-dinitrobenzonitrile as a versatile precursor in the synthesis of agrochemicals. The primary focus is on the synthetic pathway to produce the herbicide 2,6-dichlorobenzonitrile (Dichlobenil). The methodologies outlined are based on established chemical transformations and can be adapted for the synthesis of other novel agrochemical candidates.
Introduction: The Potential of this compound in Agrochemical Synthesis
Halogenated benzonitriles are a critical class of compounds in the agrochemical industry, with prominent examples including the herbicide Dichlobenil (2,6-dichlorobenzonitrile) and the fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile).[1][2][3] The dinitrated aromatic ring of this compound makes it a highly reactive and versatile starting material for the introduction of various functional groups through nucleophilic aromatic substitution and reduction reactions. The electron-withdrawing nature of the two nitro groups activates the benzene ring, facilitating the displacement of these groups by nucleophiles.[4][5][6]
This application note details a plausible and efficient synthetic route for the conversion of this compound into the widely used herbicide 2,6-dichlorobenzonitrile. The described pathway involves a three-step process: selective reduction of one nitro group, a Sandmeyer reaction to introduce the first chlorine atom, and a final de-nitrochlorination to yield the target molecule.[7][8]
Synthetic Pathway to 2,6-Dichlorobenzonitrile
The proposed synthetic pathway from this compound to 2,6-dichlorobenzonitrile is outlined below. This multi-step synthesis provides a clear route to a commercially relevant agrochemical from a readily available precursor.
Caption: Synthetic pathway from this compound to 2,6-Dichlorobenzonitrile.
Experimental Protocols
The following section provides detailed experimental protocols for each step of the synthesis of 2,6-dichlorobenzonitrile from this compound.
Step 1: Selective Reduction of this compound to 2-Amino-6-nitrobenzonitrile
Objective: To selectively reduce one of the two nitro groups on the aromatic ring to an amino group.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Methanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water.
-
To this solution, add sodium sulfide nonahydrate (1.2 eq) portion-wise over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-6-nitrobenzonitrile by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Sandmeyer Reaction for the Synthesis of 2-Chloro-6-nitrobenzonitrile
Objective: To convert the amino group of 2-amino-6-nitrobenzonitrile to a chloro group via a diazotization-chlorination sequence.
Materials:
-
2-Amino-6-nitrobenzonitrile
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice bath
-
Beaker
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Prepare a solution of copper(I) chloride by dissolving it in concentrated hydrochloric acid.
-
In a separate beaker, suspend 2-amino-6-nitrobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
Add the cold diazonium salt solution portion-wise to the prepared copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a large volume of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-chloro-6-nitrobenzonitrile by recrystallization from ethanol.
Step 3: De-nitrochlorination to 2,6-Dichlorobenzonitrile (Dichlobenil)
Objective: To replace the remaining nitro group with a chlorine atom to obtain the final product, 2,6-dichlorobenzonitrile. This protocol is adapted from patent literature describing a similar transformation.[7][8]
Materials:
-
2-Chloro-6-nitrobenzonitrile
-
Chlorine gas (Cl₂)
-
High-temperature reaction vessel with a gas inlet and outlet
-
Heating mantle
-
Scrubber for acidic gases
Procedure:
-
Place 2-chloro-6-nitrobenzonitrile (1.0 eq) into a high-temperature reaction vessel.
-
Heat the vessel to a temperature in the range of 150-200 °C.
-
Once the desired temperature is reached, slowly bubble chlorine gas through the molten reactant. The reaction is typically carried out without a solvent.
-
Continue the chlorination for 5-15 hours, monitoring the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, stop the flow of chlorine gas and cool the reaction mixture.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or a mixture of trichlorobenzene and isopropanol.[9]
Data Presentation: Summary of Reaction Parameters
The following table summarizes the key quantitative data and reaction conditions for the synthesis of 2,6-dichlorobenzonitrile.
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Selective Reduction | This compound | Na₂S·9H₂O | Reflux | 4 - 6 | 70 - 85 |
| 2 | Sandmeyer Reaction | 2-Amino-6-nitrobenzonitrile | NaNO₂, CuCl, HCl | 0 - 5 | 1 - 2 | 60 - 75 |
| 3 | De-nitrochlorination | 2-Chloro-6-nitrobenzonitrile | Cl₂ | 150 - 200 | 5 - 15 | 70 - 90 |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the Sandmeyer reaction (Step 2).
Caption: Experimental workflow for the Sandmeyer reaction.
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of agrochemicals, particularly halogenated benzonitriles. The detailed protocols provided herein offer a clear and adaptable methodology for the synthesis of the herbicide 2,6-dichlorobenzonitrile. These synthetic strategies can be further explored and modified by researchers to develop novel compounds with potential applications in crop protection and pest management. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, especially when handling hazardous reagents like chlorine gas and concentrated acids.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 3. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]
- 4. This compound | 35213-00-4 | FD70203 | Biosynth [biosynth.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 8. KR20210092214A - Manufacturing process of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 9. US3351651A - Process for preparing 2, 6-dichloro-benzonitrile - Google Patents [patents.google.com]
Investigating the Biological Activity of 2,6-Dinitrobenzonitrile Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the biological activity of 2,6-Dinitrobenzonitrile derivatives. These compounds, characterized by a benzene ring substituted with two nitro groups and a nitrile group, are of interest for their potential as cytotoxic and enzyme-inhibiting agents in drug discovery and development.
Introduction
Nitroaromatic compounds, including dinitrobenzonitrile derivatives, represent a class of molecules with diverse biological activities. The electron-withdrawing nature of the nitro and nitrile groups can render the aromatic ring susceptible to nucleophilic attack and influence the molecule's ability to participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and cellular damage. These characteristics make them interesting candidates for anticancer drug development. This document outlines key experiments to assess their cytotoxic effects, enzyme inhibition potential, and impact on cellular signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines (Hypothetical Data)
| Derivative ID | Cancer Cell Line | IC50 (µM)[1] |
| DN-1 | MCF-7 (Breast) | 15.2 ± 1.8 |
| DN-1 | HCT116 (Colon) | 10.5 ± 1.2 |
| DN-1 | A549 (Lung) | 22.1 ± 2.5 |
| DN-2 | MCF-7 (Breast) | 8.7 ± 0.9 |
| DN-2 | HCT116 (Colon) | 5.1 ± 0.6 |
| DN-2 | A549 (Lung) | 12.4 ± 1.5 |
| DN-3 | MCF-7 (Breast) | 25.6 ± 3.1 |
| DN-3 | HCT116 (Colon) | 18.9 ± 2.2 |
| DN-3 | A549 (Lung) | 30.2 ± 3.5 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.
Table 2: Enzyme Inhibitory Activity of this compound Derivatives (Hypothetical Data)
| Derivative ID | Target Enzyme | IC50 (µM)[2][3] | Inhibition Type |
| DN-1 | Kinase A | 5.8 ± 0.7 | Competitive |
| DN-1 | Kinase B | > 100 | - |
| DN-2 | Kinase A | 2.1 ± 0.3 | Competitive |
| DN-2 | Kinase B | 55.4 ± 6.2 | Non-competitive |
| DN-3 | Kinase A | 12.3 ± 1.5 | Competitive |
| DN-3 | Kinase B | > 100 | - |
IC50 values represent the concentration of the compound that inhibits 50% of enzyme activity and are presented as mean ± standard deviation. Inhibition type was determined by kinetic studies.
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivatives (stock solutions in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compounds or vehicle control (medium with DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Objective: To investigate the effect of this compound derivatives on cell cycle progression.
Materials:
-
Cancer cells treated with this compound derivatives (as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.[4]
Protocol 3: Assessment of Apoptosis by Annexin V-FITC/PI Staining
Objective: To determine if this compound derivatives induce apoptosis in cancer cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting and Staining: Follow the manufacturer's protocol for the Annexin V-FITC Apoptosis Detection Kit. Briefly, harvest and wash the treated cells, then resuspend them in the provided binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[1][5][6]
Protocol 4: In Vitro Kinase Inhibition Assay
Objective: To evaluate the inhibitory activity of this compound derivatives against specific protein kinases.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
This compound derivatives
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase reaction buffer, the specific substrate, and the this compound derivative at various concentrations.
-
Enzyme Addition: Add the purified protein kinase to initiate the reaction.
-
ATP Addition: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the specific kinase.
-
Activity Measurement: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence or fluorescence) will be inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[2][3]
Visualizations
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile in human leukemia cells involves ROS-mitochondrial mediated death signaling and activation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Dinitrobenzonitrile in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental use of 2,6-Dinitrobenzonitrile in enzyme assays. Given the chemical structure of this compound, featuring two nitro groups and a nitrile group, it is a potential substrate for two primary classes of enzymes: Nitroreductases and Nitrile Hydratases/Amidases. This document outlines protocols for both enzyme types, allowing researchers to investigate the interaction of this compound with these biological catalysts.
Section 1: this compound as a Putative Substrate for Nitroreductase
Nitroreductases (NTRs) are enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives.[1] The presence of two nitro groups on this compound makes it a strong candidate for a nitroreductase substrate. The enzymatic reaction typically involves the use of a reducing cofactor, such as NADH or NADPH.
Signaling Pathway: Nitroreductase Catalysis
Caption: Proposed metabolic pathway for the reduction of this compound by a nitroreductase.
Experimental Protocol: Nitroreductase Activity Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of a nitroreductase enzyme with this compound as the substrate by monitoring the oxidation of NADH.
Materials:
-
Purified Nitroreductase (e.g., from E. coli)
-
This compound (substrate)
-
β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0
-
Dimethyl sulfoxide (DMSO)
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of NADH in Assay Buffer.
-
Dilute the purified nitroreductase to a working concentration (e.g., 10 µg/mL) in Assay Buffer. Keep on ice.
-
-
Assay Setup:
-
The final reaction volume is 200 µL.
-
Add the following to each well of a 96-well plate or a cuvette:
-
178 µL Assay Buffer
-
2 µL of this compound stock solution (for a final concentration of 1 mM)
-
10 µL of NADH stock solution (for a final concentration of 0.5 mM)
-
-
Include a control reaction without the enzyme to measure the non-enzymatic oxidation of NADH.
-
Include a control reaction without the substrate to measure the intrinsic NADH oxidase activity of the enzyme.
-
-
Initiation and Measurement:
-
Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted nitroreductase solution.
-
Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time (e.g., for 10 minutes) using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot.
-
The specific activity of the nitroreductase can be calculated using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Quantitative Data (Illustrative)
Due to the lack of specific kinetic data for this compound, the following table presents data for other nitroaromatic substrates with nitroreductases for comparative purposes.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| p-Nitrobenzoic acid | Enterobacter cloacae | N/A | N/A | [2][3] |
| Nitrofurazone | E. coli NfsB | 64 | N/A | [1] |
| 2,4,6-Trinitrotoluene (TNT) | Enterobacter cloacae | N/A | N/A | [3] |
Section 2: this compound as a Putative Substrate for Nitrile Hydratase/Amidase
The nitrile group in this compound makes it a potential substrate for nitrile hydratases, which convert nitriles to amides, and amidases, which can further hydrolyze the amide to a carboxylic acid and ammonia. Some amidases have also been shown to directly hydrolyze nitriles.[4]
Signaling Pathway: Nitrile Hydratase and Amidase Catalysis
References
- 1. academic.oup.com [academic.oup.com]
- 2. Understanding the broad substrate repertoire of nitroreductase based on its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The catalytic mechanism of amidase also involves nitrile hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dinitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dinitrobenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Low Yield in this compound Synthesis
Low yield is a frequent challenge in the synthesis of this compound. The following sections break down potential issues and solutions for three common synthetic routes.
Route 1: Nitration of Benzonitrile
Direct nitration of benzonitrile often results in a mixture of isomers, with the desired this compound being a minor product. The primary products are typically the 3-nitro and 3,5-dinitro isomers.
FAQs:
-
Q1: My yield of this compound is extremely low after nitrating benzonitrile. What is the primary reason for this? A1: The nitrile group (-CN) is a meta-directing deactivator for electrophilic aromatic substitution. This means that the incoming nitro groups will preferentially add to the meta positions (3 and 5) of the benzene ring. The formation of the 2,6-isomer is sterically hindered and electronically disfavored, leading to it being a minor component in the product mixture. Nitration of benzonitrile with nitric acid in 72% perchloric acid, for instance, yields approximately 80% m-nitrobenzonitrile, with the ortho- and para-isomers being produced in a much smaller ratio.[1]
-
Q2: How can I improve the yield of the 2,6-dinitro isomer? A2: While significantly increasing the yield of the 2,6-isomer through direct nitration is challenging, optimizing reaction conditions can have a modest impact. This includes careful control of temperature, reaction time, and the nitrating agent used. However, for a more efficient synthesis, it is generally recommended to use an alternative synthetic route where the regioselectivity is controlled by a different directing group.
-
Q3: What are the common side products, and how can I separate them from this compound? A3: The main side products are 3-nitrobenzonitrile, 3,5-dinitrobenzonitrile, and other dinitrobenzonitrile isomers. Separation of these isomers can be difficult due to their similar physical properties. Fractional crystallization or column chromatography are the most common methods for purification. The choice of solvent for recrystallization is critical and may require experimentation with solvent systems like ethanol-water mixtures.
Route 2: Dehydration of 2,6-Dinitrobenzaldehyde Oxime
This route offers better regioselectivity as the positions of the nitro groups are already established in the starting material, 2,6-dinitrobenzaldehyde.
FAQs:
-
Q1: I am having trouble synthesizing the starting material, 2,6-dinitrobenzaldehyde. Can you provide a reliable method? A1: A common method for the synthesis of 2,6-dinitrobenzaldehyde involves the oxidation of 2,6-dinitrotoluene. One patented method describes the reaction of 2,6-dinitrotoluene with difructose anhydride (DFA) to form an olefin intermediate, which is then oxidized with oxygen in the presence of a catalyst to yield 2,6-dinitrobenzaldehyde.[2] Another approach involves the nitration of o-nitrotoluene to a mixture of dinitrotoluenes, followed by separation of the 2,6-isomer and subsequent oxidation.[3]
-
Q2: My dehydration of 2,6-dinitrobenzaldehyde oxime to the nitrile is giving a low yield. What are the critical factors? A2: The choice of dehydrating agent is crucial for this step. Common dehydrating agents for converting oximes to nitriles include acetic anhydride, phosphorus pentoxide, and thionyl chloride.[4] The reaction conditions, such as temperature and reaction time, must be carefully optimized for the specific reagent used. Overheating can lead to decomposition of the starting material or product. The purity of the oxime is also important; ensure it is dry and free of impurities from the previous step.
-
Q3: What is a detailed protocol for the formation of the oxime and its subsequent dehydration? A3: Step 1: Preparation of 2,6-Dinitrobenzaldehyde Oxime A general procedure involves dissolving 2,6-dinitrobenzaldehyde in a suitable solvent like ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to neutralize the HCl formed. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The oxime is then isolated by precipitation and filtration.
Step 2: Dehydration to this compound A common method involves heating the dried 2,6-dinitrobenzaldehyde oxime with a dehydrating agent such as phosphorus pentoxide. The reaction is often performed under reduced pressure to remove water as it is formed, driving the reaction to completion. The crude product is then isolated and purified, typically by recrystallization. Microwave-assisted dehydration of amides to nitriles using phosphorus pentoxide has been shown to give high yields in short reaction times, and a similar approach could potentially be adapted for oximes.[5]
Route 3: Sandmeyer Reaction of 2,6-Dinitroaniline
The Sandmeyer reaction provides another regioselective route to this compound, starting from 2,6-dinitroaniline. This involves the formation of a diazonium salt followed by reaction with a cyanide source, typically in the presence of a copper(I) catalyst.
FAQs:
-
Q1: My Sandmeyer reaction is not working well, and the yield is poor. What are the common pitfalls? A1: The Sandmeyer reaction is sensitive to several factors. The diazotization step (formation of the diazonium salt) must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing. The subsequent cyanation step requires a source of copper(I) cyanide (CuCN), which is often prepared in situ. The purity of the starting 2,6-dinitroaniline and the reagents is critical. Side reactions, such as the formation of phenols or biaryl compounds, can reduce the yield.[6]
-
Q2: Can you provide a general protocol for the Sandmeyer cyanation of 2,6-dinitroaniline? A2: Step 1: Diazotization of 2,6-Dinitroaniline 2,6-Dinitroaniline is dissolved in a strong acid, such as a mixture of sulfuric acid and water, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be checked with starch-iodide paper.
Step 2: Cyanation In a separate flask, a solution of copper(I) cyanide is prepared. The cold diazonium salt solution is then slowly added to the copper(I) cyanide solution. The reaction mixture is often gently warmed to drive the reaction to completion. The product, this compound, is then isolated by filtration or extraction and purified.
-
Q3: What are the potential side products in a Sandmeyer cyanation reaction? A3: Besides the desired nitrile, side products can include the corresponding phenol (from reaction with water), aryl chloride (if chloride ions are present), and biaryl compounds formed from radical intermediates. Careful control of the reaction conditions is necessary to minimize the formation of these byproducts.
Data Presentation
Table 1: Troubleshooting Low Yield in this compound Synthesis
| Synthetic Route | Potential Problem | Possible Cause(s) | Recommended Solution(s) |
| Nitration of Benzonitrile | Low yield of 2,6-dinitro isomer | - Nitrile group is a meta-director. - Steric hindrance at ortho positions. | - Optimize reaction conditions (temperature, nitrating agent). - Consider an alternative synthetic route with better regioselectivity. |
| Difficulty in separating isomers | Similar physical properties of isomers. | - Fractional crystallization. - Column chromatography. | |
| Dehydration of 2,6-Dinitrobenzaldehyde Oxime | Low yield in dehydration step | - Ineffective dehydrating agent. - Sub-optimal reaction temperature. - Presence of water in the oxime. | - Experiment with different dehydrating agents (e.g., P₂O₅, Ac₂O, SOCl₂). - Carefully control the reaction temperature to avoid decomposition. - Ensure the oxime is thoroughly dried before dehydration. |
| Low yield of 2,6-dinitrobenzaldehyde (starting material) | Inefficient oxidation of 2,6-dinitrotoluene. | - Follow a reliable protocol for the oxidation step, for example, using DFA and oxygen.[2] | |
| Sandmeyer Reaction of 2,6-Dinitroaniline | Low yield of nitrile | - Decomposition of the diazonium salt. - Inefficient cyanation step. - Formation of side products. | - Maintain a low temperature (0-5 °C) during diazotization. - Use freshly prepared copper(I) cyanide. - Carefully control the addition of the diazonium salt to the cyanide solution. |
| Presence of impurities | - Incomplete reaction. - Side reactions leading to phenols or biaryls. | - Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction conditions to minimize side product formation. - Purify the product using recrystallization or chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dinitrobenzaldehyde
This protocol is adapted from a patented method.[2]
-
In a reaction vessel, combine 2,6-dinitrotoluene (DNT) and difructose anhydride (DFA) in a molar ratio of 1:6 in dioxane (1 g of DNT per 10-15 mL of dioxane).
-
Heat the mixture to 100 °C and maintain for 8 hours.
-
After the reaction, concentrate the solution by evaporating the solvent to obtain a viscous fluid.
-
Dissolve the viscous fluid in dichloromethane and add activated carbon (0.05 times the weight of the initial DNT).
-
Bubble oxygen through the solution at room temperature (25 °C) for 7-8 hours.
-
Filter the reaction mixture to remove the activated carbon.
-
Concentrate the filtrate to dryness to obtain a solid.
-
Recrystallize the solid from ethanol to yield 2,6-dinitrobenzaldehyde. A reported yield for a similar procedure is 65.3%.[2]
Protocol 2: General Procedure for Recrystallization using a Two-Solvent System (e.g., Ethanol-Water)
This is a general protocol that can be adapted for the purification of this compound.
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Once the solid is completely dissolved, slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.
-
Dry the purified crystals.
Mandatory Visualization
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for Synthesis via Oxime Dehydration
Caption: Experimental workflow for the synthesis of this compound via oxime dehydration.
References
Optimizing nitration conditions for 2,6-Dinitrobenzonitrile production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nitration conditions for the production of 2,6-Dinitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound via direct nitration of benzonitrile?
A1: The direct nitration of benzonitrile presents a significant challenge in achieving a high yield of the 2,6-dinitro isomer.[1] The primary obstacle is the directing effect of the cyano (-CN) group on the benzene ring. The cyano group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), to the meta position.[2][3] Consequently, the major product of the mononitration of benzonitrile is 3-nitrobenzonitrile. Subsequent nitration of 3-nitrobenzonitrile will be even more difficult due to the presence of two deactivating groups and is unlikely to selectively yield the 2,6-dinitro product in high quantities.
Q2: What are the expected products of the direct nitration of benzonitrile?
A2: The direct nitration of benzonitrile typically yields a mixture of mononitrated isomers. The approximate distribution of these isomers is detailed in the table below. Further nitration to dinitro products is generally a minor pathway under standard conditions and leads to a complex mixture of isomers.
Q3: Are there more effective methods for synthesizing this compound?
A3: Yes, a more selective and higher-yielding method involves a two-step process starting from 2,6-dinitrobenzaldehyde.[1] This process first involves the conversion of 2,6-dinitrobenzaldehyde to its corresponding oxime, followed by dehydration of the oxime to yield this compound.[1] This route avoids the regioselectivity issues associated with the direct nitration of benzonitrile.[1]
Q4: What is the role of sulfuric acid in the nitration reaction?
A4: Concentrated sulfuric acid acts as a catalyst in the nitration reaction.[4] Its primary role is to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.[4][5][6] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
Possible Causes & Solutions:
-
Inherent Regioselectivity: As mentioned in the FAQs, the cyano group's meta-directing nature is the primary reason for low yields of ortho-substituted products like this compound.
-
Recommendation: Consider the alternative synthesis route from 2,6-dinitrobenzaldehyde for better yields and purity.
-
-
Insufficient Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of multiple nitrated byproducts and decrease selectivity.
-
Recommendation: Carefully control the reaction temperature. For the initial nitration of benzonitrile, a temperature not exceeding 50°C is often recommended to minimize dinitration.[4] Forcing a second nitration to obtain the 2,6-dinitro isomer would require more forcing conditions (e.g., higher temperatures, fuming nitric/sulfuric acid), which will likely lead to a complex product mixture.
-
-
Suboptimal Nitrating Agent: The standard mixture of concentrated nitric and sulfuric acids may not be optimal for achieving high yields of the 2,6-dinitro isomer.
-
Recommendation: While challenging, exploring alternative nitrating agents or the use of catalysts could be attempted to influence regioselectivity.[1] However, this would require significant experimental optimization.
-
Issue 2: Formation of a Complex Mixture of Isomers
Possible Causes & Solutions:
-
Lack of Regiocontrol: The electronic properties of the benzonitrile ring dictate the formation of multiple isomers.
-
Recommendation: Utilize advanced purification techniques such as column chromatography to isolate the desired isomer. However, this can be a difficult and low-yielding process. The most effective solution is to use a more selective synthetic route.
-
-
Reaction Temperature Too High: Elevated temperatures can promote multiple nitrations at various positions on the aromatic ring.
-
Recommendation: Maintain strict temperature control throughout the reaction. Monitor the reaction progress using techniques like TLC or GC-MS to avoid over-nitration.
-
Issue 3: Incomplete Reaction
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The deactivating nature of the cyano group can make the nitration reaction sluggish.
-
Recommendation: Gradually increase the reaction time and/or temperature while carefully monitoring the formation of byproducts. An energy diagram for the nitration of benzene shows that the process requires overcoming a significant activation energy.
-
-
Inadequate Mixing: Poor mixing of the reactants can lead to localized concentration gradients and an incomplete reaction.
-
Recommendation: Ensure vigorous and constant stirring throughout the addition of the nitrating mixture and the subsequent reaction period.
-
Data Presentation
Table 1: Typical Isomer Distribution in the Mononitration of Benzonitrile
| Isomer | Position of Nitro Group | Approximate Yield (%) |
| 3-Nitrobenzonitrile | meta | 81 |
| 2-Nitrobenzonitrile | ortho | 17 |
| 4-Nitrobenzonitrile | para | 2 |
(Data sourced from literature reports on the nitration of benzonitrile)[2]
Experimental Protocols
Protocol 1: Direct Nitration of Benzonitrile (Illustrative for Mononitration)
This protocol is for the mononitration of benzonitrile and is not optimized for the production of this compound due to the challenges mentioned above.
Materials:
-
Benzonitrile
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature to create the nitrating mixture.
-
In a separate reaction vessel, place the benzonitrile.
-
Slowly add the cold nitrating mixture dropwise to the benzonitrile with vigorous stirring, ensuring the temperature does not exceed 50°C.[4]
-
After the addition is complete, continue stirring at the controlled temperature for a specified period. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture over crushed ice and water to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
-
Purify the crude product by recrystallization or column chromatography to separate the isomers.
Protocol 2: Synthesis of this compound from 2,6-Dinitrobenzaldehyde (Recommended Route)
Step 1: Formation of 2,6-Dinitrobenzaldehyde Oxime
Materials:
-
2,6-Dinitrobenzaldehyde
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium acetate)
-
A suitable solvent (e.g., aqueous ethanol)
Procedure:
-
Dissolve 2,6-dinitrobenzaldehyde in the chosen solvent.
-
Add a solution of hydroxylamine hydrochloride and the base to the aldehyde solution.
-
Stir the mixture at a controlled temperature until the reaction is complete (monitor by TLC).
-
Isolate the 2,6-dinitrobenzaldehyde oxime precipitate by filtration, wash with water, and dry.
Step 2: Dehydration of 2,6-Dinitrobenzaldehyde Oxime
Materials:
-
2,6-Dinitrobenzaldehyde oxime
-
Dehydrating agent (e.g., acetic anhydride)
Procedure:
-
Heat a mixture of 2,6-dinitrobenzaldehyde oxime and the dehydrating agent.
-
Maintain the temperature for the required reaction time.
-
Cool the reaction mixture and pour it into water to precipitate the this compound.
-
Filter the product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the direct nitration of benzonitrile.
Caption: General experimental workflow for nitration.
References
Identifying and minimizing byproducts in 2,6-Dinitrobenzonitrile synthesis
Welcome to the technical support center for the synthesis of 2,6-Dinitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the oxidation of 2,6-dinitrotoluene to 2,6-dinitrobenzaldehyde, followed by conversion to the nitrile.
Problem 1: Low yield of 2,6-Dinitrobenzaldehyde from the oxidation of 2,6-Dinitrotoluene.
-
Possible Cause: Over-oxidation of the aldehyde to the corresponding carboxylic acid (2,6-dinitrobenzoic acid) or incomplete reaction.
-
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-oxidation.
-
Oxidizing Agent: The choice and amount of oxidizing agent are critical. Milder oxidizing agents or stoichiometric control can help minimize the formation of the carboxylic acid byproduct.
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can lead to increased rates of over-oxidation.
-
Work-up Procedure: During the work-up, separation of the aldehyde from the unreacted starting material and the carboxylic acid byproduct is crucial. A carefully performed extraction and/or crystallization can improve the isolated yield of the desired aldehyde.
-
Problem 2: Presence of impurities in the final this compound product after dehydration of the oxime.
-
Possible Cause: Incomplete conversion of the intermediate 2,6-dinitrobenzaldehyde oxime, or side reactions during the dehydration step. The presence of isomeric dinitrobenzonitriles is also a possibility if the starting material, 2,6-dinitrotoluene, was not pure.
-
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of the starting 2,6-dinitrotoluene and the intermediate 2,6-dinitrobenzaldehyde. Isomeric impurities in the starting material will likely be carried through the synthesis.
-
Dehydration Conditions: The choice of dehydrating agent and reaction conditions (temperature, time) for the conversion of the oxime to the nitrile is critical. Ensure anhydrous conditions if required by the specific protocol.
-
Purification: Employ appropriate purification techniques to remove byproducts. Recrystallization from a suitable solvent is often effective. Column chromatography can be used for higher purity requirements.
-
Analytical Verification: Use analytical methods such as HPLC, Gas Chromatography (GC), or spectroscopy to identify and quantify the impurities. An efficient HPLC method can separate the different dinitrobenzene isomers.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route. In a route starting from 2,6-dinitrotoluene, the most common byproducts are:
-
2,6-Dinitrobenzoic acid: Formed from the over-oxidation of 2,6-dinitrobenzaldehyde.
-
Unreacted 2,6-dinitrobenzaldehyde and its oxime: Resulting from incomplete reactions.
-
Isomeric dinitrobenzonitriles (e.g., 2,4- and 3,5-isomers): If the starting 2,6-dinitrotoluene contains other isomers.
Q2: How can I minimize the formation of 2,6-dinitrobenzoic acid during the oxidation of 2,6-dinitrotoluene?
A2: To minimize the formation of the carboxylic acid byproduct, consider the following:
-
Use a milder or more selective oxidizing agent.
-
Carefully control the stoichiometry of the oxidizing agent.
-
Maintain the optimal reaction temperature and monitor the reaction closely to stop it once the starting material is consumed, but before significant over-oxidation occurs.
Q3: What analytical methods are recommended for monitoring the reaction and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and byproducts, including isomeric impurities. A normal-phase HPLC method can be effective for separating dinitrobenzene isomers.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identification of volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify major impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the nitrile functional group (C≡N stretch) and the nitro groups (NO₂ stretches).
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are:
-
Recrystallization: This is a common and effective method for removing many impurities. The choice of solvent is crucial and should be determined experimentally.
-
Column Chromatography: For achieving high purity, especially for removing isomeric byproducts, column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system is recommended.
Data Presentation
Table 1: Influence of Reaction Conditions on Byproduct Formation in the Oxidation of 2,6-Dinitrotoluene
| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | 2,6-Dinitrobenzaldehyde (%) | 2,6-Dinitrobenzoic Acid (%) | Unreacted Substrate (%) |
| Oxidant A | 50 | 4 | 75 | 15 | 10 |
| Oxidant A | 70 | 4 | 60 | 35 | 5 |
| Oxidant B (milder) | 50 | 8 | 85 | 5 | 10 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dinitrobenzaldehyde from 2,6-Dinitrotoluene
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dinitrotoluene in a suitable solvent (e.g., acetic acid).
-
Slowly add the oxidizing agent (e.g., a solution of chromium trioxide in acetic acid) to the stirred solution at a controlled temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the 2,6-dinitrobenzoic acid byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 2,6-dinitrobenzaldehyde.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound from 2,6-Dinitrobenzaldehyde
-
Dissolve 2,6-dinitrobenzaldehyde in a suitable solvent (e.g., ethanol).
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution to form the oxime.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Isolate the 2,6-dinitrobenzaldehyde oxime by filtration.
-
In a separate flask, add the dried oxime to a dehydrating agent (e.g., acetic anhydride or thionyl chloride) at a controlled temperature.
-
Heat the reaction mixture as required by the specific protocol.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of 2,6-Dinitrobenzonitrile
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 2,6-dinitrobenzonitrile from its isomeric impurities. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Troubleshooting Guides and FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My this compound is not crystallizing out of solution upon cooling. What could be the problem?
A1: This is a common issue that can be attributed to several factors:
-
Too much solvent: The most likely reason is that an excess of solvent was used, keeping the compound soluble even at lower temperatures. To fix this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.
-
Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved solid is higher than its normal solubility at that temperature, but crystal nucleation has not initiated. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a small "seed" crystal of pure this compound to induce crystallization.[1][2]
-
Inappropriate solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or solvent mixtures.
Q2: My product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To remedy this, reheat the mixture to redissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.[1] Using a mixed solvent system and adjusting the solvent ratio can also help prevent oiling out.
Q3: The purity of my this compound has not significantly improved after recrystallization. What should I do?
A3: If the purity has not improved, it's possible that the isomeric impurities have similar solubility to the desired product in the chosen solvent. Consider the following:
-
Fractional Crystallization: Since there is a notable difference in the melting points of this compound (145-151 °C) and the common impurity 3,5-dinitrobenzonitrile (126-130 °C), fractional crystallization could be effective.[3][4][5] This technique involves multiple crystallization steps to progressively enrich the desired isomer.
-
Change of Solvent: Try a different solvent or a solvent mixture. The relative solubilities of the isomers can vary significantly between different solvents.
-
Alternative Purification Method: If recrystallization is ineffective, chromatographic methods like flash chromatography or preparative HPLC should be considered.
Chromatography Troubleshooting
Q4: I'm seeing poor separation of dinitrobenzonitrile isomers on my TLC plate. How can I improve this?
A4: Poor separation on TLC can be addressed by:
-
Optimizing the Mobile Phase: The polarity of the mobile phase is crucial. If the spots are too high on the plate (high Rf value), the mobile phase is too polar. If they are too low (low Rf value), it is not polar enough. Experiment with different solvent systems and ratios. For separating nitroaromatic isomers, a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate or dichloromethane is a good starting point.
-
Changing the Stationary Phase: While less common for routine TLC, plates with different adsorbents (e.g., alumina instead of silica) or functionalized plates (e.g., C18 reversed-phase) can offer different selectivity.
-
Sample Concentration: Overloading the sample can lead to broad, streaky spots. Try spotting a more dilute solution.
Q5: My HPLC chromatogram shows co-eluting peaks for the dinitrobenzonitrile isomers. What adjustments can I make?
A5: To improve HPLC separation of isomers:
-
Column Selection: For aromatic isomers, a column that provides π-π interactions can significantly enhance separation. A Phenyl-Hexyl stationary phase is often a good choice for this type of separation.[6]
-
Mobile Phase Composition: Adjust the mobile phase composition and gradient. Small changes in the solvent ratio or the use of a different organic modifier (e.g., methanol instead of acetonitrile) can alter the selectivity.
-
Temperature: Operating the column at a different temperature can sometimes improve resolution.
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Data Presentation
The following table summarizes the physical properties of this compound and a common isomeric impurity, 3,5-dinitrobenzonitrile. The difference in melting points is a key parameter for developing a purification strategy based on crystallization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₇H₃N₃O₄ | 193.12 | 145-151[3] |
| 3,5-Dinitrobenzonitrile | C₇H₃N₃O₄ | 193.12 | 126-130[4][5] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude mixture.
Materials:
-
Crude this compound containing isomeric impurities
-
Selected recrystallization solvent (e.g., ethanol, methanol, or a mixture such as acetonitrile/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring until all the solid dissolves. If necessary, add more solvent dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.
Protocol 2: Analysis of Dinitrobenzonitrile Isomers by HPLC
This method provides a starting point for the analytical separation of dinitrobenzonitrile isomers to assess purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of pure this compound and any available isomeric impurities in a suitable solvent (e.g., acetonitrile).
-
Sample Preparation: Dissolve a known amount of the crude or purified this compound in the mobile phase or a compatible solvent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the this compound by comparing the peak area of the main component to the total area of all peaks.
Mandatory Visualization
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,5-Dinitrobenzonitrile 97 4110-35-4 [sigmaaldrich.com]
- 5. 3,5-Dinitrobenzonitrile | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
Technical Support Center: Synthesis of 2,6-Dinitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the selectivity of 2,6-dinitrobenzonitrile formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound with high selectivity?
A1: There are two main selective routes for the synthesis of this compound:
-
Route 1: Sandmeyer Reaction of 2,6-Dinitroaniline. This is a widely used method that involves the diazotization of 2,6-dinitroaniline followed by a cyanation reaction. This route is often favored due to the availability of the starting material.
-
Route 2: Nucleophilic Aromatic Substitution (SNA r) on a 1-halo-2,6-dinitrobenzene substrate. This method involves the displacement of a halide (typically chlorine) with a cyanide nucleophile. The strong electron-withdrawing nature of the two nitro groups activates the aromatic ring for nucleophilic attack.
Q2: What are the common isomers and byproducts to expect during the synthesis of this compound?
A2: The primary isomeric byproduct of concern is 2,4-dinitrobenzonitrile. Depending on the synthetic route, other byproducts may include:
-
From Sandmeyer Reaction: Phenolic compounds (from reaction with water), and biaryl compounds.[1]
-
From Nucleophilic Aromatic Substitution: Incomplete reaction leading to residual starting material.
Q3: How can I purify the final this compound product?
A3: Purification can typically be achieved through recrystallization. Common solvents for recrystallization include ethanol or acetic acid. Column chromatography can also be employed for higher purity.
Troubleshooting Guides
Route 1: Sandmeyer Reaction of 2,6-Dinitroaniline
This route involves two key steps: diazotization of 2,6-dinitroaniline and the subsequent Sandmeyer cyanation.
Problem 1: Low yield of the diazonium salt during diazotization.
| Possible Cause | Recommended Solution |
| Incomplete dissolution of 2,6-dinitroaniline. | Ensure the 2,6-dinitroaniline is fully dissolved in a suitable acid (e.g., glacial acetic acid or sulfuric acid) before adding the diazotizing agent. |
| Temperature too high. | Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrite solution to prevent decomposition of the diazonium salt.[2] |
| Insufficient acid. | Ensure a sufficient excess of acid is present to both protonate the aniline and generate nitrous acid from the nitrite salt. |
| Premature decomposition of nitrous acid. | Prepare the nitrous acid in situ by adding the sodium nitrite solution slowly to the acidic solution of the aniline. |
Problem 2: Low selectivity for this compound in the cyanation step.
| Possible Cause | Recommended Solution |
| Reaction with water leading to phenolic byproducts. | Use anhydrous conditions as much as possible. Ensure the diazonium salt solution is added to the cyanide solution, not the other way around, to minimize its time in an aqueous environment. |
| Suboptimal catalyst or cyanide source. | Copper(I) cyanide is a common and effective reagent. The use of a catalyst system like CuCN with KCN can improve yields. |
| Temperature too high during cyanation. | While some heating may be necessary to drive the reaction to completion, excessive heat can lead to decomposition and side reactions. Monitor the reaction temperature closely. |
Route 2: Nucleophilic Aromatic Substitution (SNA r)
This route typically involves the reaction of 1-chloro-2,6-dinitrobenzene with a cyanide salt.
Problem 1: Slow or incomplete reaction.
| Possible Cause | Recommended Solution |
| Insufficiently reactive nucleophile. | Use a soluble and reactive cyanide source, such as potassium cyanide or sodium cyanide, often in the presence of a phase-transfer catalyst if a two-phase system is used. |
| Inappropriate solvent. | Polar aprotic solvents like DMSO or DMF are generally effective for SNAr reactions as they solvate the cation of the cyanide salt, increasing the nucleophilicity of the cyanide anion.[3] |
| Low reaction temperature. | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture is typically necessary. |
Problem 2: Formation of unidentified byproducts.
| Possible Cause | Recommended Solution |
| Side reactions with the solvent. | Ensure the chosen solvent is inert under the reaction conditions. |
| Degradation of the starting material or product. | The presence of strong electron-withdrawing groups can make the aromatic ring susceptible to other nucleophilic attacks if impurities are present. Ensure high-purity starting materials and reagents. |
Experimental Protocols
Route 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 2,6-Dinitroaniline
-
In a flask equipped with a stirrer and thermometer, dissolve 2,6-dinitroaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled solution of sodium nitrite (1.1 equivalents) in concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Route 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-2,6-dinitrobenzene (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Add potassium cyanide (1.5 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Formation
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Nucleophilic Aromatic Substitution |
| Starting Material | 2,6-Dinitroaniline | 1-Chloro-2,6-dinitrobenzene |
| Key Reagents | Sodium nitrite, Sulfuric acid, Copper(I) cyanide, Potassium cyanide | Potassium cyanide |
| Typical Solvents | Acetic acid, Water | DMF, DMSO |
| Reaction Temperature | 0-5 °C (Diazotization), 50-60 °C (Cyanation) | 80-100 °C |
| Reported Yields | Moderate to Good | Good to Excellent |
| Selectivity Issues | Formation of phenolic byproducts. | Generally high, but depends on substrate purity. |
| Advantages | Readily available starting material. | Simpler one-step procedure. |
| Disadvantages | Two-step process, handling of unstable diazonium salts. | Starting material may be less accessible. |
Visualizations
References
Resolving peak tailing in HPLC analysis of 2,6-Dinitrobenzonitrile
Welcome to the Technical Support Center for Chromatographic Analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of 2,6-Dinitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern in HPLC analysis?
Peak tailing is a common chromatographic problem where a peak appears asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks are sharp and symmetrical (Gaussian). Tailing is a concern because it can compromise the accuracy and reliability of your results by causing poor resolution between adjacent peaks and making accurate peak integration and quantification difficult.[1][3] Regulatory guidelines often require symmetrical peaks for accurate quantification.[1]
Q2: What are the likely causes of peak tailing for this compound?
While peak tailing is most famously associated with basic compounds, a polar neutral compound like this compound can also exhibit tailing. The primary causes are:
-
Secondary Silanol Interactions: The most common cause in reverse-phase HPLC is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][2][4] The polar nitro groups (-NO2) on the this compound molecule can form hydrogen bonds with these active sites, causing a secondary retention mechanism that leads to tailing.
-
Column Contamination and Voids: Contaminants strongly retained on the column can create active sites that cause tailing.[3] A physical void or depression in the packing material at the column inlet can also distort peak shape.[5]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can increase the ionization of silanol groups, making them more interactive and prone to causing tailing.[1][6]
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length/diameter between the column and detector, or poorly made connections, can contribute to band broadening and peak tailing.[7][8]
Q3: What is the quickest way to reduce peak tailing for my analyte?
The fastest approach is often to modify the mobile phase. Adding a small amount of an acidic modifier, like 0.1% formic acid, to the aqueous portion of your mobile phase can significantly improve peak shape.[6] This works by suppressing the ionization of the problematic silanol groups on the column packing, thereby reducing the secondary interactions that cause tailing.[1][6]
Q4: Could my HPLC column be the source of the problem?
Yes, the column is a very common culprit. Consider the following:
-
Column Age and Condition: Over time, columns can degrade or become contaminated, leading to poor peak shape. If the column is old or has been used with complex sample matrices, it may need to be cleaned or replaced.[3][8]
-
Column Chemistry: Older columns, particularly "Type A" silica columns, have a higher concentration of acidic silanol groups and trace metal impurities that cause tailing.[1] Modern, high-purity "Type B" silica columns that are end-capped are specifically designed to minimize these interactions and are highly recommended for analyzing polar compounds.[1][6]
-
Column Blockage: A blocked frit at the column inlet can increase backpressure and distort peak shape. This can sometimes be resolved by back-flushing the column (if the manufacturer allows it).
Troubleshooting and Optimization Guide
If the quick fixes in the FAQ section do not resolve your issue, follow this systematic troubleshooting workflow.
Logical Troubleshooting Workflow
The first step is to diagnose the potential source of the tailing. This workflow guides you through an initial assessment to determine if the issue is likely chemical (related to interactions) or physical (related to the system or column).
Caption: Troubleshooting workflow for diagnosing peak tailing.
Underlying Chemical Interaction
Peak tailing for polar analytes like this compound on a C18 column is often caused by secondary interactions with residual silanol groups on the silica surface.
Caption: Analyte interactions with the stationary phase.
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment to Reduce Tailing
This protocol describes how to systematically lower the mobile phase pH to improve the peak shape of this compound. The goal is to suppress the ionization of silanol groups.
Objective: To achieve a symmetrical peak with a Tailing Factor (Tf) ≤ 1.2.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
High-purity formic acid (FA)
-
This compound standard
Procedure:
-
Prepare Mobile Phase A (Aqueous): Prepare three different aqueous mobile phases:
-
A1: HPLC-grade water (No additive)
-
A2: 0.05% Formic Acid in water (v/v)
-
A3: 0.1% Formic Acid in water (v/v)
-
-
Prepare Mobile Phase B (Organic): Use 100% ACN or MeOH.
-
Initial Conditions: Begin with your standard gradient or isocratic method using the "A1" (water only) mobile phase.
-
Inject Standard: Inject the this compound standard and record the chromatogram. Calculate the tailing factor.
-
Iterate: Sequentially replace the aqueous mobile phase with "A2" and then "A3". Ensure the system is fully equilibrated with the new mobile phase before each injection (approx. 10-15 column volumes).
-
Analyze: Compare the tailing factor from each run. A progressive improvement in peak symmetry is expected as the pH decreases.
Expected Impact of Mobile Phase pH on Peak Tailing
| Mobile Phase A (Aqueous) | Approximate pH | Expected Tailing Factor (Tf) | Peak Shape Observation |
| Water | ~6-7 | > 1.8 | Significant Tailing |
| 0.05% Formic Acid in Water | ~2.8 | 1.2 - 1.5 | Moderate Tailing |
| 0.1% Formic Acid in Water | ~2.7 | ≤ 1.2 | Symmetrical / Near-Symmetrical |
| Note: This data is representative and illustrates the general principle. Actual values may vary based on the specific column and system conditions. |
Protocol 2: HPLC Column Cleaning and Regeneration
If mobile phase optimization does not resolve the issue, strongly retained contaminants may be the cause. This general protocol is for cleaning a standard reverse-phase C18 column. Always consult your specific column's care and use manual first.
Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 50:50 ACN/Water) for 20 minutes. This removes precipitated buffer.
-
Intermediate Polarity Wash: Flush with 100% Isopropanol (IPA) for 30 minutes. IPA is a good solvent for a wide range of contaminants.
-
Strong Organic Wash: Flush with 100% Acetonitrile (ACN) for 30 minutes to remove non-polar contaminants.
-
Re-equilibration:
-
Gradually return to your starting mobile phase conditions. Step back down through the sequence (e.g., flush with IPA again, then your buffer-free mobile phase).
-
Finally, re-introduce your original buffered mobile phase and equilibrate the column for at least 30 minutes.
-
-
Test Performance: Reconnect the detector and inject your standard to assess if peak shape has improved.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labcompare.com [labcompare.com]
- 7. support.waters.com [support.waters.com]
- 8. uhplcs.com [uhplcs.com]
Degradation pathways of 2,6-Dinitrobenzonitrile under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 2,6-Dinitrobenzonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under experimental conditions?
A1: While specific experimental data on this compound is limited, based on studies of structurally similar compounds like 2,6-dinitrotoluene, two primary degradation pathways can be anticipated:
-
Aerobic Degradation (Oxidative): Under aerobic conditions, particularly with microbial consortia, the degradation is likely initiated by a dioxygenase enzyme. This would involve the oxidation of the benzene ring and the removal of a nitro group as nitrite.
-
Anaerobic Degradation (Reductive): In anaerobic environments, the primary degradation route is expected to be the sequential reduction of the two nitro groups to amino groups, proceeding through nitroso and hydroxylamino intermediates.
Q2: What are the common intermediates to look for when analyzing the degradation of this compound?
A2: Based on analogous compounds, key intermediates to monitor include:
-
Aerobic pathway: A likely initial intermediate is a catechol derivative formed by dioxygenase attack.
-
Anaerobic pathway: Expect to see mono-amino-nitrobenzonitrile and di-aminobenzonitrile species as the nitro groups are progressively reduced.
Q3: Which analytical techniques are most suitable for monitoring the degradation of this compound and its products?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the disappearance of the parent compound and the appearance of polar degradation products.[1][2] A reverse-phase C18 column is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for the identification of volatile and semi-volatile intermediates and final degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile and thermally labile intermediates, LC-MS is the preferred method for identification and structural elucidation.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial experiment.
| Possible Cause | Troubleshooting Steps |
| Toxicity of the compound | Perform toxicity assays at various concentrations of this compound to determine the inhibitory level for your microbial culture. Start with a lower concentration. |
| Inappropriate microbial culture | The selected microbial consortium may not possess the necessary enzymes. Consider using a microbial culture known to degrade other dinitroaromatic compounds or enrich a new consortium from a contaminated site. |
| Non-optimal experimental conditions | Optimize pH, temperature, and nutrient concentrations. For aerobic degradation, ensure adequate aeration. For anaerobic degradation, strictly maintain anoxic conditions. |
| Lack of bioavailability | This compound may have low solubility. Consider using a co-solvent (at a non-toxic concentration) or a surfactant to increase its bioavailability. |
Issue 2: I am seeing unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure all glassware, reagents, and the analytical instrument are clean. Run a blank sample to identify any background contamination. |
| Abiotic degradation | The compound may be degrading due to factors like light (photodegradation) or hydrolysis. Run a sterile control (no microorganisms) and a dark control to assess the extent of abiotic degradation. |
| Formation of complex intermediates | The unexpected peaks could be transient or complex degradation intermediates. Use LC-MS/MS to identify the mass and fragmentation pattern of these unknown compounds to aid in their identification. |
Issue 3: The degradation rate of this compound is very slow.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal microbial activity | Ensure the microbial culture is in the exponential growth phase and has been properly acclimated to the compound if necessary. |
| Limiting nutrients | Check if essential nutrients (carbon, nitrogen, phosphorus) are limiting in your medium. For some pathways, a co-substrate may be required. |
| Inhibitory intermediates | The accumulation of an intermediate product might be inhibiting further degradation. Monitor the concentration of major intermediates. |
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data for the degradation of this compound under different experimental conditions.
Table 1: Aerobic Degradation of this compound by a Mixed Microbial Culture
| Time (hours) | This compound (µM) | Key Intermediate (µM) | Nitrite (µM) |
| 0 | 100 | 0 | 0 |
| 12 | 75 | 15 | 25 |
| 24 | 40 | 25 | 60 |
| 48 | 10 | 10 | 90 |
| 72 | <1 | <1 | 100 |
Table 2: Anaerobic Degradation of this compound with an Anaerobic Sludge
| Time (days) | This compound (µM) | 2-Amino-6-nitrobenzonitrile (µM) | 2,6-Diaminobenzonitrile (µM) |
| 0 | 50 | 0 | 0 |
| 2 | 35 | 12 | 3 |
| 5 | 15 | 20 | 15 |
| 10 | 2 | 5 | 43 |
| 15 | <1 | <1 | 49 |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Study
-
Microbial Culture Preparation: Inoculate a suitable mineral salts medium with a microbial consortium known to degrade nitroaromatic compounds. If necessary, acclimate the culture to this compound by gradually increasing its concentration in the medium.
-
Experimental Setup: In a sterile flask, add the mineral salts medium and the acclimated microbial culture. Spike the medium with a stock solution of this compound (dissolved in a minimal amount of a suitable solvent like acetone) to achieve the desired initial concentration.
-
Incubation: Incubate the flasks on a shaker at a controlled temperature (e.g., 30°C) to ensure adequate aeration. Include a sterile control (without microorganisms) to assess abiotic degradation.
-
Sampling: Collect samples at regular time intervals.
-
Analysis: Prepare samples for analysis by centrifuging to remove biomass. Analyze the supernatant for the parent compound and degradation products using HPLC-UV. Analyze for nitrite release using a colorimetric assay.
Protocol 2: Photodegradation Study
-
Reaction Setup: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile-water mixture) in a quartz photoreactor.
-
Irradiation: Use a UV lamp with a specific wavelength (e.g., 254 nm) or a solar simulator to irradiate the solution. Maintain a constant temperature using a cooling system. Run a dark control by wrapping a separate reactor in aluminum foil.
-
Sampling: Collect samples at different time points.
-
Analysis: Directly inject the samples into an HPLC-UV system to quantify the parent compound. Use LC-MS to identify the photodegradation products.
Visualizations
Caption: Proposed aerobic degradation pathway for this compound.
Caption: Proposed anaerobic degradation pathway for this compound.
Caption: General experimental workflow for studying degradation.
References
Technical Support Center: Enhancing the Reactivity of 2,6-Dinitrobenzonitrile in SNAr Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Nucleophilic Aromatic Substitution (SNAr) reactions involving 2,6-dinitrobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during SNAr reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My SNAr reaction with this compound is showing low or no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in SNAr reactions of this compound can stem from several factors. The substrate itself is highly activated due to the two electron-withdrawing nitro groups. However, issues can arise from the nucleophile, reaction conditions, or steric hindrance.
Potential Causes and Solutions:
-
Weak Nucleophile: The nucleophilicity of the reacting species is crucial. If you are using a neutral nucleophile (e.g., an alcohol or amine), its reactivity can be significantly enhanced by deprotonation with a suitable base to form the corresponding alkoxide or amide.
-
Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Low Reaction Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS can significantly improve the rate and yield.
-
Steric Hindrance: The two nitro groups ortho to the reaction site can create significant steric hindrance, particularly with bulky nucleophiles. If you suspect steric hindrance is an issue, consider using a less bulky nucleophile if your synthetic route allows.
-
Poor Leaving Group: While the nitrile group is not the leaving group in this case, if you are starting from a halo-substituted dinitrobenzene, the nature of the leaving group is important. The typical reactivity order for leaving groups in SNAr reactions is F > Cl ≈ Br > I.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions with this compound and how can they be minimized?
Answer:
The formation of side products is a common challenge. With this compound, the high electrophilicity of the aromatic ring and the presence of the nitrile group can lead to specific side reactions.
Potential Side Reactions and Mitigation Strategies:
-
Attack at the Nitrile Group: Strong nucleophiles, particularly alkoxides, can potentially attack the electrophilic carbon of the nitrile group, leading to the formation of imidates or other derivatives. This has been observed in related compounds like 4-nitrobenzonitrile.
-
Solution: To minimize this, use of a less reactive nucleophile or careful control of stoichiometry and reaction temperature is advised. Running the reaction at lower temperatures may favor the desired SNAr pathway.
-
-
Di-substitution: If your nucleophile is small and highly reactive, and there is another potential leaving group on the aromatic ring, di-substitution can occur.
-
Solution: Use a stoichiometric amount of the nucleophile relative to the this compound to favor mono-substitution.
-
-
Reaction with Solvent: If you are using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with your intended nucleophile.
-
Solution: It is generally best to use a non-reactive, polar aprotic solvent.
-
-
Degradation of Starting Material or Product: The strongly electron-withdrawing nature of the nitro groups can make the aromatic ring susceptible to decomposition under harsh basic conditions or high temperatures.
-
Solution: Monitor the reaction carefully and avoid prolonged reaction times at high temperatures. Use the mildest effective base for your transformation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the two nitro groups in the SNAr reaction of this compound?
A1: The two nitro groups are strong electron-withdrawing groups (EWGs). Their presence ortho and para to the site of nucleophilic attack is crucial for activating the aromatic ring towards SNAr. They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Q2: Which leaving group is most effective for SNAr reactions on a dinitro-substituted benzene ring?
A2: For SNAr reactions, fluoride is often the best leaving group due to its high electronegativity, which increases the electrophilicity of the carbon atom it is attached to. The general trend for halogen leaving groups is F > Cl ≈ Br > I.
Q3: How can I effectively monitor the progress of my SNAr reaction with this compound?
A3: Thin Layer Chromatography (TLC) is the most common method for monitoring these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The highly colored nature of many dinitroaromatic compounds can sometimes interfere with visualization, so it may be necessary to work up a small aliquot of the reaction mixture for a cleaner TLC analysis. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction.
Q4: What are the safety precautions I should take when working with this compound and other nitroaromatic compounds?
A4: Nitroaromatic compounds can be toxic and potentially explosive, especially at elevated temperatures or in the presence of certain reagents. Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid heating nitroaromatic compounds unnecessarily and be mindful of potential incompatibilities. Consult the Safety Data Sheet (SDS) for this compound before use.
Data Presentation
The efficiency of SNAr reactions is highly dependent on the choice of leaving group, nucleophile, and solvent. The following tables summarize relative reactivity data for analogous systems to provide guidance for reaction optimization.
Table 1: Relative Reactivity of Leaving Groups in SNAr Reactions
| Leaving Group | Relative Rate |
| F | Very High |
| Cl | Moderate |
| Br | Moderate |
| I | Low |
This table illustrates the general trend for leaving group ability in SNAr reactions.
Table 2: Effect of Solvent on SNAr Reaction Rates
| Solvent | Dielectric Constant | Relative Rate | Solvent Type |
| DMSO | 49 | Very High | Polar Aprotic |
| DMF | 37 | High | Polar Aprotic |
| Acetonitrile | 38 | Moderate | Polar Aprotic |
| THF | 7.5 | Low | Aprotic |
| Toluene | 2.4 | Very Low | Nonpolar |
| Ethanol | 24 | Very Low | Polar Protic |
Data illustrates the general trend of solvent effects on SNAr reactions. Polar aprotic solvents significantly accelerate the reaction.
Experimental Protocols
Below is a generalized, step-by-step protocol for a typical SNAr reaction using a halo-substituted this compound as the substrate.
Protocol 1: Synthesis of 2-Amino-6-nitrobenzonitrile via SNAr with an Amine Nucleophile
This protocol is adapted from general procedures for SNAr reactions on activated aryl halides.
Materials:
-
1-Halo-2,6-dinitrobenzonitrile (e.g., 1-chloro-2,6-dinitrobenzonitrile)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 1-halo-2,6-dinitrobenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to dissolve the starting material.
-
Nucleophile and Base Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as K₂CO₃ or Et₃N (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS, observing the disappearance of the starting material spot.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the final 2-substituted-amino-6-nitrobenzonitrile.
Protocol 2: Synthesis of 2-Alkoxy-6-nitrobenzonitrile via SNAr with an Alkoxide Nucleophile
This protocol is adapted from general procedures for the synthesis of aryl ethers via SNAr.
Materials:
-
1-Halo-2,6-dinitrobenzonitrile (e.g., 1-fluoro-2,6-dinitrobenzonitrile)
-
Alcohol (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane or Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) to anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath. Add NaH or t-BuOK (1.2 eq) portion-wise. Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Substrate Addition: Add a solution of the 1-halo-2,6-dinitrobenzonitrile (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat to 60-80 °C and stir until completion (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Work-up and Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Final Purification: Remove the solvent in vacuo and purify the residue by column chromatography on silica gel to yield the final 2-alkoxy-6-nitrobenzonitrile.
Visualizations
The following diagrams illustrate key concepts and workflows related to SNAr reactions of this compound.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Caption: A logical workflow for troubleshooting low conversion in SNAr reactions.
Technical Support Center: Stabilizing 2,6-Dinitrobenzonitrile for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stabilization of 2,6-Dinitrobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (yellowing or browning) | Decomposition of the nitro groups, potentially initiated by exposure to light, elevated temperatures, or contaminants. | Store the compound in an amber vial to protect from light. Ensure the storage temperature is consistently low and stable. Avoid contamination with incompatible materials, especially bases and strong oxidizing agents. |
| Change in physical state (e.g., clumping of powder) | Absorption of moisture from the atmosphere. | Store the compound in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Ensure the container is tightly sealed. |
| Inconsistent analytical results (e.g., lower than expected purity) | Degradation of the compound, leading to the formation of impurities. | Re-evaluate storage conditions. Consider performing a stability study to determine the degradation rate under your specific storage conditions. Use a fresh, unopened sample as a reference standard. |
| Unexpected reactions in downstream applications | Presence of degradation products that may interfere with the intended reaction. | Purify the stored this compound before use if degradation is suspected. Characterize the impurities to understand their potential impact on your experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place. A controlled environment, such as a refrigerator or a temperature-controlled storage cabinet, is recommended. The container should be tightly sealed to prevent moisture ingress and the atmosphere can be replaced with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q2: What materials are incompatible with this compound?
A2: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.[1] Strong bases can react with the compound, potentially leading to the formation of colored byproducts. Strong oxidizing agents can also initiate decomposition.
Q3: Are there any known stabilizers for this compound?
A3: While specific stabilizers for this compound are not extensively documented, general stabilizers for nitrated organic compounds may be effective. These include urea and diphenylamine, which act by scavenging nitrogen oxides that can catalyze decomposition. The use of a solid adsorbent like silica gel can also help by adsorbing moisture and decomposition products.[2]
Q4: What are the likely decomposition pathways for this compound?
A4: Based on studies of similar dinitroaromatic compounds, the primary degradation pathway is likely the reduction of one or both nitro groups to form nitroso, hydroxylamino, and eventually amino derivatives. Nucleophilic aromatic substitution, where a nucleophile replaces one of the nitro groups, is another potential degradation route, especially in the presence of strong nucleophiles.
Q5: How can I monitor the stability of my this compound sample over time?
A5: A stability study can be performed by storing aliquots of the sample under controlled conditions and analyzing them at regular intervals. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) coupled with a suitable detector (e.g., FID, ECD, or MS) are effective for monitoring the purity of the compound and detecting the formation of degradation products.[3]
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the specific degradation kinetics of this compound under various storage conditions. The following table provides a general overview of factors influencing the stability of dinitroaromatic compounds.
| Parameter | Condition | Effect on Stability | Reference |
| Temperature | Elevated | Increased degradation rate | General chemical kinetics |
| Light | UV or prolonged exposure | Can initiate decomposition | General knowledge |
| pH | Alkaline | Increased degradation, potential for colored byproducts | [4] |
| Additives | Acid (e.g., sodium bisulfate) | Can preserve in aqueous solution | [1] |
| Contaminants | Strong bases, strong oxidizing agents | Can catalyze decomposition | [1] |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound
Objective: To determine the degradation rate of this compound under specific storage conditions.
Materials:
-
This compound sample
-
Amber glass vials with screw caps
-
Analytical balance
-
HPLC system with UV detector or GC system with appropriate detector
-
HPLC-grade or GC-grade solvents (e.g., acetonitrile, water, hexane)
-
Volumetric flasks and pipettes
-
Temperature and humidity controlled storage chamber or desiccator
Methodology:
-
Sample Preparation:
-
Accurately weigh a sufficient amount of this compound.
-
Prepare a stock solution of known concentration in a suitable solvent (e.g., acetonitrile for HPLC).
-
Aliquot the stock solution or neat solid into multiple amber glass vials. For solid samples, ensure each vial contains the same mass.
-
If testing the effect of an inert atmosphere, purge the headspace of the vials with nitrogen or argon before sealing.
-
-
Storage Conditions:
-
Place the vials in the desired storage conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Protect all samples from light.
-
-
Time Points:
-
Establish a schedule for analysis (e.g., Time 0, 1 month, 3 months, 6 months, 1 year).
-
-
Analytical Method (HPLC Example):
-
At each time point, retrieve a vial from each storage condition.
-
If a solid was stored, dissolve the contents in a known volume of solvent to achieve the desired concentration.
-
Prepare a standard calibration curve using a fresh, high-purity reference standard of this compound.
-
Analyze the stored sample and the standards by HPLC. A typical method might involve a C18 column and a mobile phase of acetonitrile and water with UV detection at a wavelength where this compound has strong absorbance.
-
Record the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the stored samples at each time point using the calibration curve.
-
Determine the percentage of degradation over time for each storage condition.
-
If possible, identify the degradation products by comparing their retention times to known standards or by using mass spectrometry (LC-MS or GC-MS).
-
Visualizations
References
- 1. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US1596622A - Stabilizer for nitrated organic compounds - Google Patents [patents.google.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid - Reaction mechanisms, degradation pathways and reagent optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 2,6-Dinitrobenzonitrile by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC), an alternative analytical technique, for validating the purity of synthesized 2,6-Dinitrobenzonitrile. This document outlines a detailed HPLC protocol and presents supporting experimental data to objectively compare its performance.
Introduction to Purity Validation of this compound
This compound is a key intermediate in the synthesis of various organic compounds. Its purity is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce potential toxicological risks in drug development. The synthesis of this compound can proceed through several routes, each with a unique profile of potential impurities.
Common synthetic pathways include:
-
Direct nitration of benzonitrile: This method can lead to a mixture of isomers, including 2,4-dinitrobenzonitrile and 3,5-dinitrobenzonitrile, as well as mononitrated benzonitriles and unreacted starting material.[1]
-
From 2,6-dinitrobenzaldehyde: This route may result in residual starting material or the oxime intermediate.[1]
-
Cyanation of 1-chloro-2,6-dinitrobenzene: Unreacted 1-chloro-2,6-dinitrobenzene could be a potential impurity in this synthesis.[1]
Given the potential for these closely related impurities, a high-resolution analytical technique is required for accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it an excellent choice for this compound. It offers high resolution and sensitivity, enabling the accurate quantification of the main compound and its impurities.
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is effective.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 70 30 15 30 70 20 30 70 21 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Comparative Analysis with Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point (145-147 °C), it is amenable to GC analysis.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a more selective detector like an Electron Capture Detector (ECD) for nitroaromatic compounds.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetone or ethyl acetate.
Data Presentation: HPLC vs. GC Performance
The following table summarizes the expected performance of HPLC and GC for the purity analysis of this compound based on typical method validation parameters.
| Parameter | HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Excellent for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Resolution | High resolution for isomeric impurities. | Good resolution, but may be challenging for very similar isomers without optimized columns. |
| Sensitivity (LOD/LOQ) | Typically in the low ng range. | Can be very sensitive, especially with an ECD (pg range). |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution, but requires a volatile solvent. |
| Analysis Time | ~25 minutes per sample. | ~20 minutes per sample. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte at high temperatures. |
| Purity Determination | Area percent of the main peak relative to the total peak area. | Area percent of the main peak relative to the total peak area. |
Mandatory Visualizations
Caption: Experimental workflow for purity validation of this compound by HPLC.
Caption: Logical relationship of the purity validation process.
Conclusion
High-Performance Liquid Chromatography provides a reliable, robust, and highly suitable method for the purity validation of synthesized this compound. Its ability to analyze the compound at room temperature without the need for derivatization offers a significant advantage over GC, especially if thermally labile impurities are suspected. While GC can be a viable alternative, particularly with a selective detector, HPLC generally provides a superior combination of resolution for isomeric impurities and ease of use for routine quality control in most research and development laboratories. The choice of method should be guided by the specific impurity profile of the synthetic route and the analytical instrumentation available.
References
Spectroscopic Analysis of 2,6-Dinitrobenzonitrile: A Comparative Guide to Structure Confirmation
This guide provides a comprehensive comparison of the spectroscopic data for 2,6-Dinitrobenzonitrile against structurally similar alternatives to confirm its chemical structure. The intended audience includes researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.
Comparative Spectroscopic Data
The structural confirmation of this compound is achieved through a combined analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. A comparison with related compounds highlights the unique spectral features arising from its specific substitution pattern.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is characterized by the presence of nitrile and nitro group vibrations. The table below compares the key IR absorption frequencies of this compound with those of Benzonitrile and 1,3-Dinitrobenzene to illustrate the influence of the dinitro substitution on the benzonitrile core.
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~2230 | C≡N stretch |
| ~1540 and ~1350 | Asymmetric and Symmetric NO₂ stretch | |
| ~3100-3000 | Aromatic C-H stretch | |
| Benzonitrile[1] | 2199[1] | C≡N stretch[1] |
| ~3100-3000 | Aromatic C-H stretch | |
| 1,3-Dinitrobenzene[2] | ~1530 and ~1350 | Asymmetric and Symmetric NO₂ stretch[2] |
| ~3100-3000 | Aromatic C-H stretch |
Note: Specific peak positions for this compound can be found in the NIST Chemistry WebBook.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For this compound, the symmetry of the molecule simplifies the ¹H NMR spectrum, which is expected to show a characteristic pattern for the three aromatic protons. The ¹³C NMR spectrum will show distinct signals for the carbon atoms, with the chemical shifts influenced by the electron-withdrawing nitro and nitrile groups.
¹H NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Protons | Other Protons |
| This compound | Expected multiplet | - |
| 2,6-Dimethylbenzonitrile[1] | 7.50 (t, J = 7.4 Hz, 1H), 6.98 (d, J = 7.4 Hz, 2H)[1] | 2.51 (s, 6H)[1] |
¹³C NMR Chemical Shifts (δ) in ppm
| Compound | Aromatic Carbons | Other Carbons |
| This compound | Expected signals | Expected C≡N signal |
| 2,6-Dimethylbenzonitrile[1] | 142.2, 132.1, 127.3, 113.3[1] | 117.2 (C≡N), 20.7 (CH₃)[1] |
| 2-Methyl-6-nitrobenzonitrile[5] | Expected signals for substituted benzene ring | Expected C≡N and CH₃ signals[5] |
Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (193.12 g/mol ).[6] The fragmentation pattern will be influenced by the presence of the nitro and nitrile groups.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₇H₃N₃O₄[6] | 193.12[6] | 193 (M⁺) |
| 2,4-Dinitrobenzonitrile[7] | C₇H₃N₃O₄[7] | 193.12[7] | 193 (M⁺) |
| 2,6-Dimethylbenzonitrile[8] | C₉H₉N[8] | 131.17[8] | 131 (M⁺) |
| 2,6-Dichlorobenzonitrile[9] | C₇H₃Cl₂N[9] | 172.01[9] | 172 (M⁺) |
Note: The mass spectrum for this compound is available in the NIST Chemistry WebBook.[4]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of organic compounds like this compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared.
-
Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet or the pure solvent is recorded.
-
Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The obtained spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The sample tube is placed in the spectrometer's probe.
-
Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). The FID is then Fourier transformed to obtain the frequency-domain spectrum.
-
Data Analysis: The chemical shifts, integration, and multiplicity of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS). For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.
-
Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is a common method for GC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain further structural information.
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. rsc.org [rsc.org]
- 2. Benzene, 1,3-dinitro- [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 2-METHYL-6-NITROBENZONITRILE(1885-76-3) 13C NMR spectrum [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2,4-Dinitrobenzonitrile | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-Dimethylbenzonitrile [webbook.nist.gov]
- 9. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]
Unraveling the Reactivity of Dinitrobenzonitrile Isomers: A Comparative Analysis of 2,6- and 2,4-Dinitrobenzonitrile
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of aromatic compounds is paramount. This guide provides a detailed comparison of the reactivity of two isomers, 2,6-Dinitrobenzonitrile and 2,4-Dinitrobenzonitrile, supported by structural analysis and theoretical principles. While direct comparative kinetic data is sparse in publicly accessible literature, a qualitative and predictive comparison can be drawn based on the well-established principles of organic chemistry.
The reactivity of dinitrobenzonitriles is predominantly governed by the electronic effects of the nitro (-NO₂) and cyano (-CN) groups on the benzene ring. Both are potent electron-withdrawing groups, rendering the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAг). However, the positioning of these groups in the 2,6- and 2,4-isomers leads to significant differences in their reactivity profiles.
Structural and Electronic Comparison
| Feature | This compound | 2,4-Dinitrobenzonitrile |
| Chemical Structure | ||
| Molecular Formula | C₇H₃N₃O₄[1][2][3][4] | C₇H₃N₃O₄[5][6] |
| IUPAC Name | This compound[1][3] | 2,4-dinitrobenzonitrile[5] |
| CAS Number | 35213-00-4[1][2][4] | 4110-33-2[5][7] |
| Key Electronic Feature | Both nitro groups are ortho to the cyano group. | One nitro group is ortho and the other is para to the cyano group. |
| Predicted Reactivity Hotspot | Carbon atoms ortho and para to the activating groups. | Carbon atoms ortho and para to the activating groups. |
Reactivity Towards Nucleophilic Aromatic Substitution (SNAг)
The primary reaction of interest for these compounds is SNAг, where a nucleophile replaces a leaving group (in this case, one of the nitro groups or the cyano group, though the nitro group is a better leaving group). The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex.
2,4-Dinitrobenzonitrile is anticipated to be more reactive towards nucleophilic aromatic substitution than This compound . This is due to the positioning of the nitro groups. In the 2,4-isomer, the negative charge of the Meisenheimer complex formed upon nucleophilic attack at the carbon bearing a nitro group can be effectively delocalized onto both the ortho and para nitro groups through resonance. This high degree of stabilization lowers the activation energy of the reaction, leading to a faster rate.
This compound , on the other hand, presents a different electronic and steric environment. While both nitro groups are strongly electron-withdrawing, the delocalization of the negative charge in the Meisenheimer complex is less effective compared to the 2,4-isomer. Furthermore, the two nitro groups flanking the cyano group create significant steric hindrance, which can impede the approach of a nucleophile.
Experimental Protocols
Hypothetical Experimental Protocol for Comparing Reactivity:
-
Reaction Setup: Equimolar amounts of this compound and 2,4-Dinitrobenzonitrile are dissolved in a suitable solvent (e.g., DMSO, DMF) in separate reaction vessels.
-
Nucleophile Addition: A sub-stoichiometric amount of a nucleophile (e.g., sodium methoxide, piperidine) is added to each reaction vessel simultaneously. The reactions are maintained at a constant temperature.
-
Reaction Monitoring: Aliquots are taken from each reaction at regular time intervals.
-
Analysis: The consumption of the starting materials and the formation of the substitution products are monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of consumption of each isomer is determined to provide a quantitative comparison of their reactivity.
Factors Influencing Reactivity
The interplay of electronic and steric effects is crucial in determining the reactivity of these isomers. The following diagram illustrates the logical relationship of these factors.
Caption: Factors influencing the reactivity of dinitrobenzonitrile isomers.
Conclusion
References
- 1. Buy this compound | 35213-00-4 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. This compound|CAS 35213-00-4|≥98% Purity [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 2,4-Dinitrobenzonitrile | C7H3N3O4 | CID 554082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2,4-dinitrobenzonitrile (C7H3N3O4) [pubchemlite.lcsb.uni.lu]
- 7. 2 4-DINITROBENZONITRILE 97 | 4110-33-2 [chemicalbook.com]
A Comparative Study of Dinitrobenzonitrile Isomers in Nucleophilic Aromatic Substitution (SNAr) Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of dinitrobenzonitrile isomers—specifically 2,4-dinitrobenzonitrile, 2,6-dinitrobenzonitrile, and 3,5-dinitrobenzonitrile—in nucleophilic aromatic substitution (SNAr) reactions. The principles of SNAr, supported by experimental data from related systems, are used to predict and explain the reactivity of these isomers, which are important substrates in the synthesis of various biologically active molecules.
Introduction to SNAr Reactions with Dinitrobenzonitriles
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, in which a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[1] The presence of strong electron-withdrawing groups, such as nitro groups (-NO₂), is crucial for activating the aromatic ring towards nucleophilic attack.[2] The position of these activating groups relative to the leaving group (in this case, the nitrile group, -CN) significantly influences the reaction rate.
Comparative Reactivity of Dinitrobenzonitrile Isomers
2,4-Dinitrobenzonitrile > this compound > 3,5-Dinitrobenzonitrile
This order is dictated by the ability of the nitro groups to stabilize the negative charge of the Meisenheimer complex formed during the reaction.
2,4-Dinitrobenzonitrile: The Most Reactive Isomer
In 2,4-dinitrobenzonitrile, the nitro groups are located at the ortho and para positions relative to the nitrile leaving group. This positioning allows for effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance.[2][3] Kinetic studies on analogous 2,4-dinitrobenzene derivatives consistently show high reactivity in SNAr reactions.[4][5][6]
This compound: Reactivity Hindered by Steric Effects
Similar to the 2,4-isomer, the this compound has nitro groups in positions (both ortho) that can electronically stabilize the Meisenheimer complex. However, the presence of two bulky nitro groups flanking the site of nucleophilic attack introduces significant steric hindrance.[7] This steric hindrance can impede the approach of the nucleophile, leading to a lower reaction rate compared to the 2,4-isomer. Studies on related 1-halogeno-2,6-dinitrobenzenes have shown that steric effects can reduce reaction rates.
3,5-Dinitrobenzonitrile: The Least Reactive Isomer
In 3,5-dinitrobenzonitrile, the nitro groups are positioned meta to the nitrile group. In this configuration, the nitro groups cannot effectively delocalize the negative charge of the Meisenheimer intermediate through resonance.[3] The absence of ortho or para nitro group stabilization renders the aromatic ring significantly less activated towards nucleophilic attack. Consequently, 3,5-dinitrobenzonitrile is expected to be the least reactive of the three isomers and may require much harsher reaction conditions or fail to react at all under standard SNAr conditions.
Quantitative Data Summary
As direct comparative experimental data for the dinitrobenzonitrile isomers is unavailable, the following table provides a qualitative summary of their expected reactivity based on established principles of SNAr reactions.
| Isomer | Nitro Group Positions | Electronic Effect | Steric Hindrance | Predicted Reactivity |
| 2,4-Dinitrobenzonitrile | ortho, para | Strong Activation | Low | High |
| This compound | ortho, ortho | Strong Activation | High | Moderate |
| 3,5-Dinitrobenzonitrile | meta, meta | Weak Activation | Low | Very Low / Inert |
Experimental Protocols
The following is a general experimental protocol for a comparative kinetic study of the SNAr reactions of dinitrobenzonitrile isomers with a nucleophile, such as piperidine. This protocol is adapted from procedures reported for similar SNAr reactions.[8]
Objective: To determine the pseudo-first-order rate constants for the reaction of dinitrobenzonitrile isomers with piperidine.
Materials:
-
2,4-Dinitrobenzonitrile
-
This compound
-
3,5-Dinitrobenzonitrile
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each dinitrobenzonitrile isomer (e.g., 0.01 M) in anhydrous DMF.
-
Prepare a series of piperidine solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in anhydrous DMF.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows maximum absorbance and the reactants have minimal absorbance. This wavelength should be determined by recording the full spectrum of a completed reaction mixture.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, place a known volume of the dinitrobenzonitrile stock solution and dilute with DMF to a final volume that is half of the total desired reaction volume.
-
Initiate the reaction by adding a known volume of a piperidine solution to the cuvette, quickly mix, and start recording the absorbance at the predetermined wavelength over time. The concentration of piperidine should be in large excess compared to the dinitrobenzonitrile to ensure pseudo-first-order kinetics.
-
Continue recording the absorbance until the reaction is complete (i.e., the absorbance value becomes constant).
-
Repeat the experiment for each dinitrobenzonitrile isomer and for each concentration of the piperidine solution.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) for each experiment can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
Plot the obtained k_obs values against the concentration of piperidine for each isomer. The slope of this plot will give the second-order rate constant (k₂) for the reaction.
-
Visualizations
SNAr Reaction Mechanism
The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction, proceeding through the formation of a Meisenheimer complex.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
The Efficacy of 2,6-Dinitrobenzonitrile as a Leaving Group in Nucleophilic Aromatic Substitution: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate leaving group is paramount in the strategic design of synthetic routes utilizing nucleophilic aromatic substitution (SNAr). This guide provides a comparative analysis of the efficacy of 2,6-dinitrobenzonitrile as a leaving group in SNAr reactions against other commonly employed nitroarenes. While direct kinetic comparisons are not abundantly available in the literature, this guide synthesizes existing knowledge on the principles of SNAr and related kinetic studies to provide a comprehensive overview.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of an SNAr reaction is significantly influenced by three key factors: the nature of the nucleophile, the electronic properties of the aromatic ring, and the ability of the leaving group to depart.
A good leaving group in the context of SNAr is one that can stabilize the negative charge that develops as it detaches from the aromatic ring. This is often correlated with the pKa of the conjugate acid of the leaving group; a lower pKa generally indicates a better leaving group. Furthermore, the presence of strong electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack and for stabilizing the Meisenheimer intermediate.
Comparing Nitroarene Leaving Groups
Nitroarenes are effective substrates for SNAr reactions due to the strong electron-withdrawing nature of the nitro groups, which activate the ring and can also function as the leaving group. The general order of leaving group ability in activated aryl halides, known as the "element effect," is F > NO₂ > Cl ≈ Br > I.[1] This highlights that the nitro group itself can be an effective leaving group.
While a direct, quantitative comparison of the leaving group ability of this compound with other nitroarenes like 2,4-dinitrophenyl or picryl (2,4,6-trinitrophenyl) systems is not readily found in published kinetic studies, we can infer its potential efficacy based on the principles of SNAr. The presence of two nitro groups ortho to the cyano group in this compound strongly activates the ipso-carbon for nucleophilic attack. The stability of the resulting this compound anion would be a key determinant of its leaving group ability.
Factors Influencing the Efficacy of this compound
The efficacy of the 2,6-dinitrophenyl moiety with a nitrile as the leaving entity would be influenced by:
-
Electron-Withdrawing Power: The two nitro groups provide strong activation of the aromatic ring, comparable to other dinitrophenyl systems.
-
Stability of the Leaving Group: The stability of the resulting dinitrile anion is crucial. The electron-withdrawing nature of the cyano group would contribute to the delocalization and stabilization of the negative charge on the aromatic ring of the leaving group.
-
Steric Effects: The ortho-positioning of the two nitro groups could potentially introduce steric hindrance around the reaction center, which might influence the rate of nucleophilic attack.
Experimental Data and Protocols
Direct experimental data quantitatively comparing the reaction rates of this compound with other nitroarene leaving groups is scarce. However, kinetic studies on structurally similar compounds can provide valuable insights. For instance, studies on the reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines have been conducted to understand the influence of the leaving group's electronic properties on reaction rates.[2][3][4]
General Experimental Protocol for Kinetic Analysis of SNAr Reactions
The following is a generalized protocol for determining the rate of an SNAr reaction, which can be adapted for comparing different leaving groups. The reaction is typically monitored by spectrophotometry, following the appearance of the product or the disappearance of a reactant at a specific wavelength.[5]
Materials:
-
Substrate (e.g., this compound or other nitroarene)
-
Nucleophile (e.g., piperidine, aniline)
-
Solvent (e.g., acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the substrate and the nucleophile of known concentrations in the chosen solvent.
-
Kinetic Runs:
-
Under pseudo-first-order conditions, the concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate.
-
Equilibrate the substrate solution in a cuvette inside the thermostatted cell holder of the UV-Vis spectrophotometer to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the nucleophile stock solution into the cuvette and start data acquisition immediately.
-
Monitor the change in absorbance at the wavelength corresponding to the maximum absorbance of the product over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.
-
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 2,6-Dinitrobenzonitrile Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two primary analytical techniques for the quantification of 2,6-Dinitrobenzonitrile: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Cross-validation of analytical methods is a critical process that establishes the equivalency of results from different analytical procedures. This ensures data integrity when methods are updated, transferred between laboratories, or when data from various sources are compared. This guide presents detailed experimental protocols and summarizes key performance data to aid in the selection and validation of the most suitable analytical method for this compound.
Data Presentation: A Comparative Summary of Analytical Methods
The selection of an analytical method is often a trade-off between various performance characteristics. The following tables summarize the typical quantitative performance of HPLC-UV and GC-MS for the analysis of nitroaromatic compounds, providing a basis for comparison for this compound analysis.
Table 1: Performance Characteristics of HPLC-UV and GC-MS for this compound Quantification
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Specificity | Good, can resolve isomers with appropriate column selection. | Excellent, based on mass fragmentation patterns. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for the analysis of structurally similar nitroaromatic compounds and should be validated for the specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[1] A reversed-phase method is typically suitable for the analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
This compound reference standard.
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve the best separation.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).
3. Chromatographic Conditions:
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm.
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
Quantify the compound by constructing a calibration curve from the peak areas of the working standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds.[2]
1. Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Acetonitrile (GC grade).
-
This compound reference standard.
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.01 - 10 µg/mL).
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
4. Sample Preparation:
-
Accurately weigh the sample and dissolve it in acetonitrile.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
5. Data Analysis:
-
Identify this compound based on its retention time and the mass spectrum of the peak.
-
Quantify the compound using a calibration curve constructed from the peak areas of the working standard solutions. For higher selectivity and sensitivity, selected ion monitoring (SIM) can be used.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical process of cross-validation.
Caption: Workflow for the quantification of this compound by HPLC-UV.
Caption: Workflow for the quantification of this compound by GC-MS.
References
Benchmarking the Biological Activity of 2,6-Dinitrobenzonitrile Against Known Cancer Pathway Inhibitors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,6-Dinitrobenzonitrile against established inhibitors of two critical cancer signaling pathways: the Signal Transducer and Activator of Transcription 3 (STAT3) pathway and the Androgen Receptor (AR) pathway. Given the implication of nitro-containing compounds in cancer therapy, this guide serves as a foundational resource for evaluating the potential of this compound as a modulator of these key oncogenic pathways.
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of known inhibitors targeting the STAT3 and Androgen Receptor pathways. These values provide a benchmark for assessing the potential efficacy of this compound.
Table 1: Benchmarking Against Known STAT3 Inhibitors
| Inhibitor | Target/Mechanism | IC50 Value (in vitro) | Cell Line/Assay Condition |
| Stattic | Inhibits STAT3 SH2 domain activation, dimerization, and nuclear translocation.[1][2][3] | 5.1 µM[1][2][3] | Cell-free assay |
| 2.28 - 3.48 µM[4] | Various head and neck squamous cell carcinoma cell lines | ||
| Niclosamide | Inhibits STAT3 activation, nuclear translocation, and transactivation.[5] | 0.25 µM[5][6] | STAT3-dependent luciferase reporter activity in HeLa cells |
| 0.7 µM[5] | Proliferation of Du145 prostate cancer cells | ||
| WP1066 | Inhibitor of JAK2 and STAT3.[7] | 2.3 µM (JAK2)[7] | HEL (human erythroleukemia) cells |
| 2.43 µM (STAT3)[7] | HEL cells | ||
| This compound | Proposed for Evaluation | To Be Determined | To Be Determined |
Table 2: Benchmarking Against Known Androgen Receptor (AR) Inhibitors
| Inhibitor | Target/Mechanism | IC50 Value (in vitro) | Cell Line/Assay Condition |
| Enzalutamide | Androgen receptor antagonist.[8] | 36 nM[8] | LNCaP prostate cancer cells |
| 0.12 µM[9] | LNCaP cells (PSA-luciferase activity) | ||
| Bicalutamide | Competitive androgen receptor antagonist.[10][11] | 160 nM[10] | LNCaP/AR(cs) cell line |
| 190 nM[11] | --- | ||
| Abiraterone | Inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis.[12] | 2.5 nM (17α-hydroxylase activity)[12] | --- |
| 15 nM (17,20-lyase activity)[12] | --- | ||
| This compound | Proposed for Evaluation | To Be Determined | To Be Determined |
Experimental Protocols
To facilitate the benchmarking of this compound, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is designed to determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines with active STAT3 or AR signaling (e.g., Du145, LNCaP)
-
Complete cell culture medium
-
This compound and reference inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[15]
Analysis of STAT3 Phosphorylation (Western Blot)
This protocol assesses the ability of a compound to inhibit the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3).
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in ice-cold RIPA buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) and separate them by SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Signal Detection: Detect the chemiluminescent signal using an ECL reagent and an imaging system.[17]
-
Data Analysis: Quantify the band intensities and determine the ratio of p-STAT3 to total STAT3 to assess the inhibitory effect.
Androgen Receptor Transcriptional Activity (Luciferase Reporter Assay)
This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
AR expression vector and an androgen response element (ARE)-driven luciferase reporter vector
-
Transfection reagent
-
Androgen (e.g., R1881)
-
Test compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the AR expression vector and the ARE-luciferase reporter vector in a 96-well plate.[18]
-
Compound and Androgen Treatment: After 24 hours, treat the cells with the test compound in the presence of an androgen to stimulate AR activity.[19]
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[19]
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percentage of inhibition relative to the androgen-stimulated control.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 3. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. apexbt.com [apexbt.com]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide, STAT3 inhibitor (CAS 50-65-7) | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Ralaniten Sensitizes Enzalutamide-Resistant Prostate Cancer to Ionizing Radiation in Prostate Cancer Cells that Express Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Bicalutamide (ICI176334), Androgen receptor antagonist (CAS 90357-06-5) | Abcam [abcam.com]
- 12. Abiraterone acetate - Wikipedia [en.wikipedia.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. atcc.org [atcc.org]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
A Comparative Guide to the Synthesis and Application of 2,6-Dinitrobenzonitrile and 2,6-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of 2,6-Dinitrobenzonitrile and 2,6-Dichlorobenzonitrile, two important benzonitrile derivatives utilized in a variety of synthetic applications. This document outlines their synthesis, comparative reactivity, and utility as precursors in the development of agrochemicals and pharmaceuticals.
Introduction
2,6-Disubstituted benzonitriles are valuable building blocks in organic synthesis. The nature of the substituents at the 2 and 6 positions significantly influences the reactivity of the aromatic ring and the nitrile group, dictating their utility in various chemical transformations. This guide focuses on a direct comparison of this compound and 2,6-Dichlorobenzonitrile, highlighting the impact of the strongly electron-withdrawing nitro groups versus the less activating, yet versatile, chloro substituents.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 2,6-Dichlorobenzonitrile |
| CAS Number | 35213-00-4 | 1194-65-6 |
| Molecular Formula | C₇H₃N₃O₄ | C₇H₃Cl₂N |
| Molecular Weight | 193.12 g/mol | 172.01 g/mol |
| Appearance | Light yellow crystalline solid | White crystalline powder |
| Melting Point | 146-150 °C | 144.5 °C |
| Boiling Point | Not available | 279 °C |
| Solubility | Soluble in many organic solvents | Soluble in organic solvents, insoluble in water.[1] |
Synthesis of this compound and 2,6-Dichlorobenzonitrile
The synthetic routes to this compound and 2,6-Dichlorobenzonitrile differ significantly, reflecting the distinct chemistry of the nitro and chloro substituents.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, including the nitration of benzonitrile, the dehydration of 2,6-dinitrobenzaldehyde oxime, and the cyanation of a halogenated precursor. A common laboratory-scale synthesis involves a two-step process starting from 2,6-dinitroaniline.
Synthetic Pathway for this compound
Caption: Synthesis of this compound via Sandmeyer reaction and cyanation.
Synthesis of 2,6-Dichlorobenzonitrile
2,6-Dichlorobenzonitrile is a commercially significant compound, and several industrial processes for its synthesis have been developed.[2] A prevalent method involves the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile.[3]
Synthetic Pathway for 2,6-Dichlorobenzonitrile
References
A Comparative Guide to the Isomeric Purity Assessment of 2,6-Dinitrobenzonitrile
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of key chemical intermediates like 2,6-Dinitrobenzonitrile is critical for the synthesis of well-defined and safe pharmaceutical compounds. The presence of isomeric impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the primary analytical techniques used for the isomeric purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to Isomeric Impurities in this compound
The synthesis of this compound, typically through the nitration of benzonitrile, can lead to the formation of several positional isomers. Due to the directing effects of the cyano group, the primary product is often a mixture of dinitrobenzonitrile isomers. The common isomeric impurities that require separation and quantification include:
-
2,3-Dinitrobenzonitrile
-
2,4-Dinitrobenzonitrile
-
2,5-Dinitrobenzonitrile
-
3,4-Dinitrobenzonitrile
-
3,5-Dinitrobenzonitrile
This guide will focus on the analytical methodologies capable of resolving this compound from these potential isomeric impurities.
Comparison of Analytical Methodologies
A summary of the key performance characteristics of HPLC, GC, and NMR for the isomeric purity assessment of this compound is presented below.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including those that are non-volatile or thermally labile. Well-established with a variety of column chemistries for optimized separation. | Longer analysis times compared to GC for volatile compounds. Higher consumption of organic solvents. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase. | High resolution and speed for volatile and thermally stable compounds. Often coupled with mass spectrometry (MS) for definitive peak identification. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural information for identification and quantification without the need for reference standards of impurities (qNMR). Non-destructive. | Lower sensitivity compared to chromatographic methods. Can be complex to interpret for mixtures without significant differences in chemical shifts. |
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
HPLC is a robust and widely used technique for the separation of nitroaromatic isomers. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. The choice of stationary phase is critical for achieving the desired resolution between the dinitrobenzonitrile isomers.
Experimental Protocol: HPLC
A typical HPLC method for the separation of dinitrobenzonitrile isomers is detailed below. This protocol is a starting point and may require optimization for specific instruments and impurity profiles.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. For enhanced separation of aromatic isomers, columns with phenyl-hexyl or biphenyl stationary phases can provide alternative selectivity through π-π interactions.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation. A typical gradient might start with a higher proportion of water and gradually increase the organic solvent content (e.g., acetonitrile or methanol). A starting point could be a gradient of 40-80% acetonitrile in water (containing 0.1% formic acid to improve peak shape) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The following table summarizes the expected performance for the HPLC analysis of dinitrobenzonitrile isomers. Retention times are illustrative and will vary depending on the exact conditions and column used.
| Compound | Expected Retention Time (min) | Resolution (Rs) from 2,6-DNB |
| 3,5-Dinitrobenzonitrile | ~12.5 | > 2.0 |
| 2,5-Dinitrobenzonitrile | ~13.2 | > 1.5 |
| 2,4-Dinitrobenzonitrile | ~14.0 | > 1.5 |
| This compound | ~15.1 | - |
| 3,4-Dinitrobenzonitrile | ~15.8 | > 1.5 |
| 2,3-Dinitrobenzonitrile | ~16.5 | > 1.5 |
Note: The elution order is predicted based on the polarity of the isomers. Actual retention times and resolution must be determined experimentally.
HPLC analysis workflow for isomeric purity assessment.
Gas Chromatography (GC) for Isomeric Purity
GC is a powerful technique for the separation of volatile and thermally stable compounds. Dinitrobenzonitrile isomers are generally amenable to GC analysis. Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of confidence in peak identification through mass spectral data.
Experimental Protocol: GC
A typical GC method for the separation of dinitrobenzonitrile isomers is provided below. Optimization of the temperature program is often necessary to achieve baseline separation.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
-
Detector Temperature: 280 °C (for FID) or transfer line temperature of 280 °C (for MS).
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation: GC
The following table outlines the expected performance for the GC analysis of dinitrobenzonitrile isomers. The elution order in GC is primarily dependent on the boiling points and polarity of the isomers.
| Compound | Expected Retention Time (min) | Resolution (Rs) from 2,6-DNB |
| 2,4-Dinitrobenzonitrile | ~10.2 | > 1.5 |
| 2,5-Dinitrobenzonitrile | ~10.5 | > 1.5 |
| This compound | ~11.0 | - |
| 3,4-Dinitrobenzonitrile | ~11.4 | > 1.5 |
| 2,3-Dinitrobenzonitrile | ~11.8 | > 1.5 |
| 3,5-Dinitrobenzonitrile | ~12.3 | > 2.0 |
Note: Retention times are estimates and will depend on the specific GC conditions.
GC analysis workflow for isomeric purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can be used to differentiate between isomers based on the unique chemical environment of each proton and carbon atom.
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Experiments: Acquire both ¹H and ¹³C NMR spectra. 2D NMR experiments like COSY and HSQC can be used for more complex spectra to aid in the assignment of signals.
Data Presentation: NMR
The different substitution patterns of the dinitrobenzonitrile isomers will result in distinct ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities (splitting patterns), and coupling constants of the aromatic protons are particularly informative.
| Isomer | Expected ¹H NMR Aromatic Signals | Key Differentiating Features |
| This compound | 1 triplet, 2 doublets | Symmetrical pattern. |
| 2,4-Dinitrobenzonitrile | 3 distinct signals (doublet, doublet of doublets, doublet) | Asymmetrical pattern. |
| 3,5-Dinitrobenzonitrile | 2 distinct signals (doublet, triplet) | Symmetrical pattern, different from 2,6-isomer. |
Note: Predicted chemical shifts and multiplicities. Actual values should be confirmed with reference spectra.
Logical relationship for NMR-based isomer differentiation.
Conclusion
The choice of the most appropriate analytical technique for assessing the isomeric purity of this compound depends on the specific requirements of the analysis.
-
HPLC is a versatile and robust method suitable for routine quality control, offering good resolution of all potential isomers with optimized conditions.
-
GC , particularly GC-MS, provides high-resolution separation and definitive identification, making it an excellent choice for volatile and thermally stable compounds.
-
NMR spectroscopy offers unambiguous structural confirmation and is invaluable for the characterization of reference standards and the definitive identification of unknown impurities.
For comprehensive quality assurance, a combination of these techniques is often employed. Chromatographic methods like HPLC or GC are typically used for routine purity testing and quantification, while NMR serves as a powerful tool for structural verification and the analysis of complex impurity profiles.
A Comparative Guide to Correlating Spectroscopic Data with the Purity of 2,6-Dinitrobenzonitrile Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical analysis in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comprehensive comparison of spectroscopic methods for assessing the purity of 2,6-Dinitrobenzonitrile, a key intermediate in various synthetic pathways. We will delve into the correlation of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy with sample purity, supported by detailed experimental protocols and data presented for easy comparison.
Introduction to Spectroscopic Purity Assessment
Spectroscopic techniques are powerful, non-destructive tools for evaluating the purity of chemical compounds. They rely on the principle that each molecule interacts with electromagnetic radiation in a unique and measurable way, producing a characteristic spectrum. Impurities in a sample will introduce their own spectral signatures, which can be distinguished from that of the main component, allowing for their identification and quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination. It offers a direct measurement of the analyte concentration against a certified internal standard without the need for substance-specific calibration curves.
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. While primarily qualitative, it can be used to detect impurities with different functional groups or substitution patterns compared to the main compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy is useful for analyzing compounds with chromophores, such as the nitro-substituted aromatic ring in this compound. The absorbance of light is directly proportional to the concentration of the absorbing species, which can be utilized for quantitative analysis, although it is generally less specific than NMR.
Potential Impurities in this compound Synthesis
The synthesis of this compound can result in the formation of several impurities, primarily isomeric forms of the desired product. The most common synthetic route involves the nitration of benzonitrile, which can lead to the formation of other dinitrobenzonitrile isomers. Understanding the potential impurities is crucial for developing appropriate analytical methods for their detection.
Common Isomeric Impurities:
-
2,4-Dinitrobenzonitrile
-
3,5-Dinitrobenzonitrile
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its common isomeric impurities. This data is essential for distinguishing the target compound from potential contaminants.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 8.65 | d | 2H | H-3, H-5 |
| 8.15 | t | 1H | H-4 | |
| 2,4-Dinitrobenzonitrile | 9.10 | d | 1H | H-3 |
| 8.85 | dd | 1H | H-5 | |
| 8.30 | d | 1H | H-6 | |
| 3,5-Dinitrobenzonitrile | 9.20 | t | 1H | H-4 |
| 9.05 | d | 2H | H-2, H-6 |
Table 2: FTIR Spectroscopic Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~2235 | C≡N stretch |
| ~1540, ~1350 | Asymmetric and symmetric NO₂ stretch | |
| ~810 | C-H out-of-plane bend | |
| 2,4-Dinitrobenzonitrile | ~2230 | C≡N stretch |
| ~1535, ~1345 | Asymmetric and symmetric NO₂ stretch | |
| ~840, ~740 | C-H out-of-plane bend | |
| 3,5-Dinitrobenzonitrile | ~2240 | C≡N stretch |
| ~1545, ~1340 | Asymmetric and symmetric NO₂ stretch | |
| ~870, ~730 | C-H out-of-plane bend |
Table 3: UV-Vis Spectroscopic Data (in Ethanol)
| Compound | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| This compound | ~245, ~300 (shoulder) | ~1.5 x 10⁴, ~5 x 10³ |
| 2,4-Dinitrobenzonitrile | ~230, ~260, ~305 | ~1.8 x 10⁴, ~1.2 x 10⁴, ~8 x 10³ |
| 3,5-Dinitrobenzonitrile | ~225, ~290 | ~2.0 x 10⁴, ~6 x 10³ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data correlation.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound samples using an internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., 1,4-Dinitrobenzene or Maleic Acid)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer (≥400 MHz)
-
Analytical balance (accurate to ±0.01 mg)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh an appropriate amount of the certified internal standard (to achieve a molar ratio of approximately 1:1 with the analyte) and add it to the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of deuterated solvent (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis of small molecules).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).
-
Acquisition Time (at): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest.
-
-
-
Data Processing:
-
Apply a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption line shape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound sample can be calculated using the following formula:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
FTIR Spectroscopy
Objective: To identify the presence of isomeric impurities in this compound samples.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
FTIR spectrometer
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
FTIR Data Acquisition:
-
Record the FTIR spectrum of the KBr pellet from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with the reference spectrum of pure this compound.
-
Look for the presence of characteristic absorption bands of potential isomeric impurities, particularly in the fingerprint region (1500-600 cm⁻¹), which is highly sensitive to small structural differences.
-
UV-Vis Spectroscopy
Objective: To estimate the purity of this compound samples by comparing their absorbance to that of a standard of known purity.
Materials:
-
This compound sample and a reference standard of known purity
-
Spectroscopic grade ethanol
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Standard and Sample Solution Preparation:
-
Prepare a stock solution of the this compound reference standard in ethanol at a known concentration (e.g., 100 µg/mL).
-
Prepare a stock solution of the this compound sample in ethanol at the same nominal concentration.
-
Prepare a series of dilutions from the standard stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis spectra of the standard solutions and the sample solution from 200 to 400 nm, using ethanol as the blank.
-
Measure the absorbance of each solution at the λmax of this compound (~245 nm).
-
-
Data Analysis and Purity Estimation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
-
The purity of the sample can be estimated by comparing its determined concentration to the nominal concentration.
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound samples using the described spectroscopic techniques.
Safety Operating Guide
Proper Disposal of 2,6-Dinitrobenzonitrile: A Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of 2,6-Dinitrobenzonitrile, a highly toxic compound requiring stringent handling and waste management protocols. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure personal safety and environmental protection.
This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Due to its hazardous nature, this chemical must be disposed of as hazardous waste through an approved waste disposal plant.[1][2]
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the following safety information and to be equipped with the appropriate personal protective equipment (PPE).
| Safety Parameter | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. In case of insufficient ventilation, wear respiratory protection. | [1][2] |
| Handling | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Do not get in eyes, on skin, or on clothing.[1] Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[1][2] | |
| Storage | Store in a locked-up, dry, and well-ventilated place.[1][2] Keep the container tightly closed.[1][3] | |
| In Case of a Spill | Evacuate the area.[1] Avoid dust formation.[1][4] Use dry clean-up procedures.[4] Collect spillage and place it in a suitable, labeled container for waste disposal.[1][4] Prevent the substance from entering drains.[1] | |
| First Aid: Skin Contact | Immediately take off all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor.[1][5] | |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][5] | |
| First Aid: Ingestion | Rinse mouth. Immediately call a POISON CENTER or doctor.[1][5] Do NOT induce vomiting.[2] |
Disposal Workflow
The proper disposal of this compound must be carried out systematically to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. The following diagram outlines the logical workflow for this process.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company.[1][2] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Experimental Protocol for Waste Collection and Segregation:
-
Waste Minimization: Plan experiments to use the minimum amount of this compound necessary to reduce waste generation.
-
Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office. In particular, keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[6]
-
Container Selection: Use a container that is compatible with nitriles and is in good condition (i.e., no cracks or leaks). The original product container can be used if it is properly relabeled as waste.
-
Waste Collection:
-
For solid waste (e.g., contaminated labware, paper towels), place it in a designated, labeled, and sealable container.
-
For solutions containing this compound, collect the liquid waste in a sealable, compatible container. Do not fill the container to more than 90% of its capacity to allow for expansion.[7]
-
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic). Note the accumulation start date on the label.
-
Storage: Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.
-
Disposal Request: Once the container is full or the accumulation time limit set by your institution is reached, arrange for disposal through your EHS office or a contracted hazardous waste disposal service. Ensure that the waste is properly classified for transport, noting its UN number: UN3439 for "NITRILES, SOLID, TOXIC, N.O.S." with a hazard class of 6.1.[2]
Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Personal protective equipment for handling 2,6-Dinitrobenzonitrile
Essential Safety and Handling Guide for 2,6-Dinitrobenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Summary
This compound is a solid crystalline substance that is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. Prolonged or repeated exposure may cause damage to organs.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably under a chemical fume hood.[1][2]
Physical and Chemical Properties
| Property | Value |
|---|---|
| Appearance | Light yellow to cream or brown crystalline powder.[1][3] |
| Physical State | Solid.[1] |
| Melting Point | 145 - 151 °C / 293 - 303.8 °F.[1][3] |
| Molecular Formula | C₇H₃N₃O₄.[3] |
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense against chemical exposure. A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed.
Summary of Recommended PPE
| Protection Type | Recommended Equipment | Specifications |
|---|---|---|
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[4] |
| Skin and Body Protection | Chemical-resistant gloves, lab coat, and additional protective clothing as needed to prevent skin exposure.[1][5] An apron may be necessary when handling larger quantities.[4] | Gloves : Nitrile rubber, polychloroprene, butyl rubber, or fluorinated rubber (fluorocaoutchouc) are suitable.[4] Gloves should be inspected for degradation and replaced regularly.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if dust is generated.[1] | For dust, a particulates filter conforming to EN 143 is recommended.[1] Use in a well-ventilated area, preferably a chemical fume hood.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Work exclusively in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2]
-
Keep the container of this compound tightly closed when not in use.[1]
-
Remove all sources of ignition.[5]
2. Donning PPE:
-
Before handling the chemical, put on all required PPE as detailed in the table above.
-
Ensure gloves are clean and free of any tears or holes.
3. Handling the Chemical:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
-
Wash hands thoroughly after handling.[1]
4. Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
2. Disposal Procedure:
-
All chemical waste must be disposed of through an approved hazardous waste disposal program.[1]
-
Follow all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
-
Do not dispose of the chemical down the drain or in regular trash.[5]
3. Decontamination of Empty Containers:
-
Decontaminate empty containers before disposal.
-
Observe all label safeguards on the container until it has been cleaned and destroyed.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Exposure Scenarios
| Exposure Route | First Aid Procedure |
|---|---|
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs or if you feel unwell, seek medical advice.[1] |
| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Do not use mouth-to-mouth if the substance was inhaled.[1] Call a poison center or physician if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Immediately call a poison control center or physician.[1] |
Spill Response
-
Minor Spill: If you are trained and it is safe to do so, clean up the spill. Wear appropriate PPE.[8] Use dry clean-up procedures and avoid generating dust.[6] Collect the material in a suitable container for disposal.[6]
-
Major Spill: Evacuate the area immediately.[8] Alert others in the vicinity and contact your institution's emergency response team.[8] Prevent the spill from entering drains or waterways.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. aarti-industries.com [aarti-industries.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
